molecular formula C10H14FNO B8137722 1-(3-Ethoxy-5-fluorophenyl)ethanamine

1-(3-Ethoxy-5-fluorophenyl)ethanamine

Cat. No.: B8137722
M. Wt: 183.22 g/mol
InChI Key: ZBICCIZHLQCGOR-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a fluorinated aromatic amine building block of high interest in medicinal chemistry and pharmaceutical research. Compounds with the 1-aryl-ethanamine core are frequently employed as critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . The structure, featuring both an ethoxy substituent and a fluorine atom on the phenyl ring, makes it a versatile precursor for designing molecules with tailored properties. Fluorine incorporation is a common strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Similarly, the 1-aryl-ethanamine motif is a key structural component in a range of pharmacologically active molecules, such as the apremilast intermediate 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine and the muscarinic antagonist Trihexyphenidyl . Researchers can leverage this compound to develop novel chemical entities for various therapeutic areas. It is also valuable for probing structure-activity relationships (SAR) and as a starting material for synthesizing more complex, functionalized molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referencing its safety data sheet (SDS).

Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBICCIZHLQCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Ethoxy-5-fluorophenyl)ethanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Introduction

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative characterized by the presence of ethoxy and fluoro groups on the phenyl ring. As a chiral primary amine, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structural motifs are of significant interest to researchers in drug development, where the precise arrangement of substituents can profoundly influence pharmacological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive overview of its structure, synthesis, properties, and handling, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Stereoisomerism

Molecular Structure

The core of 1-(3-Ethoxy-5-fluorophenyl)ethanamine consists of a phenethylamine backbone. The phenyl ring is substituted at the C3 position with an ethoxy group (-OCH₂CH₃) and at the C5 position with a fluorine atom (-F). An amino group (-NH₂) is attached to the alpha-carbon of the ethyl side chain.

Caption: 2D Chemical Structure of 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Stereoisomerism

The alpha-carbon (the carbon atom attached to both the phenyl ring and the amino group) is a chiral center. Consequently, the molecule exists as a pair of enantiomers:

  • (R)-1-(3-Ethoxy-5-fluorophenyl)ethanamine

  • (S)-1-(3-Ethoxy-5-fluorophenyl)ethanamine

In drug development, isolating a single enantiomer is often critical, as the two forms can exhibit vastly different pharmacological and toxicological profiles. The (R)-enantiomer, for example, is a key structural component in various kinase inhibitors investigated in oncology.[1][2]

Synthesis and Purification

Retrosynthetic Analysis

A common and efficient strategy for synthesizing primary amines like this compound is through the reductive amination of a corresponding ketone.[3][4][5][6] This approach is favored for its high yields and operational simplicity. The key disconnection is the carbon-nitrogen bond, which traces back to an imine intermediate formed from a ketone and an ammonia source.

Retrosynthesis Target 1-(3-Ethoxy-5-fluorophenyl)ethanamine Disconnect C-N Bond Disconnection (Reductive Amination) Target->Disconnect Intermediate Imine Intermediate Disconnect->Intermediate Precursors 3-Ethoxy-5-fluoroacetophenone + Ammonia Source (e.g., NH₄OAc) Intermediate->Precursors

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis via reductive amination of 3-Ethoxy-5-fluoroacetophenone.

Materials:

  • 3-Ethoxy-5-fluoroacetophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Imine Formation: To a solution of 3-Ethoxy-5-fluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0°C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[5] The reaction is performed at a slightly acidic pH (buffered by the acetate) to ensure the imine is protonated and thus more susceptible to reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane and saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and wash with cold ether to yield 1-(3-Ethoxy-5-fluorophenyl)ethanamine HCl.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is often found in supplier safety data sheets and chemical databases. The properties listed below are representative values for closely related analogs, such as 1-(3-Fluorophenyl)ethanamine, as specific experimental data for the title compound is not broadly published.[7][8]

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄FNOCalculated
Molecular Weight 183.22 g/mol Calculated
Physical Form Expected to be a liquid or low-melting solid at RT[8]
Boiling Point Not available. (Analog 1-(3-fluorophenyl)ethanamine: ~180-185 °C)[7]
Storage Store in a tightly closed container in a dry, well-ventilated place. Refrigerator recommended.[8]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect complex multiplets in the aromatic region (~6.5-7.0 ppm) showing coupling to the fluorine atom.

    • -CH(NH₂)-: A quartet around 4.1 ppm.

    • -OCH₂CH₃: A quartet around 4.0 ppm.

    • -CH₃ (ethyl amine): A doublet around 1.4 ppm.

    • -OCH₂CH₃: A triplet around 1.4 ppm.

    • -NH₂: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the 110-165 ppm range. The carbon attached to fluorine will appear as a doublet with a large coupling constant (J_C-F).

    • C-O: Signal around 160 ppm.

    • C-F: Signal around 163 ppm (doublet).

    • -CH(NH₂)-: Signal around 50-55 ppm.

    • -OCH₂CH₃: Signal around 63 ppm.

    • -CH₃ (ethyl amine): Signal around 24 ppm.

    • -OCH₂CH₃: Signal around 14 ppm.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 183.22 or 184.23, respectively.

Applications in Research and Drug Development

1-(3-Ethoxy-5-fluorophenyl)ethanamine is primarily utilized as a chiral intermediate in the synthesis of complex, biologically active molecules. Its structural features are present in several patented compounds, particularly kinase inhibitors for oncological applications.[1][2]

  • Kinase Inhibitors: The (R)-enantiomer of the closely related 1-(2,6-dichloro-3-fluorophenyl)ethanol is a key fragment of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[2] The specific ethoxy-fluoro substitution pattern of the title compound is designed to modulate properties like target affinity, selectivity, and metabolic profile.

  • Organic Synthesis: As a primary amine, it readily participates in a wide range of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of heterocyclic compounds, making it a versatile tool for building molecular libraries for drug discovery screening.[9][10]

Safety and Handling

As a chemical intermediate, 1-(3-Ethoxy-5-fluorophenyl)ethanamine requires careful handling in a laboratory setting.

GHS Hazard Classification: [11]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Precautionary Measures: [11][12]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[11]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, collect the material using an absorbent, non-combustible material and dispose of it as hazardous waste.[13] Ensure the area is well-ventilated.

This compound is intended for research and development purposes only.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-(3-Ethoxy-5-fluorophenyl)ethanamine.
  • ChemScene. (2025). Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine.
  • 3M. (2023).
  • BASF. (2025).
  • ADAMA. (2017).
  • PubChem. (2025). 1-(3-Fluorophenyl)ethanamine.
  • Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry.
  • Sigma-Aldrich. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.
  • Organic Syntheses.
  • Benchchem. Product Page for 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
  • Synple Chem.
  • Sigma-Aldrich. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.
  • Google Patents. (2014). WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl) -1h-pyrazol-4-yl] pyridin-2-amine.
  • Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica.
  • Chemspace. Product Page for (1R)-1-(3-fluorophenyl)ethan-1-amine.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. (2014).
  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
  • Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6).
  • BLDpharm. Product Page for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.
  • El-Faham, A., & de la Torre, B. G. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design.
  • Drug Discovery Chemistry. (2025). Conference Program.
  • BLDpharm. Product Page for (R)-1-(3-Fluorophenyl)ethanamine.
  • BLDpharm. Product Page for 2-Amino-4-(trifluoromethyl)cyclohexan-1-one.
  • Angene Chemical. Product Page for 1-(3-Fluorophenyl)ethanamine.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

An In-depth Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, and analytical characterization of 1-(3-Ethoxy-5-fluorophenyl)ethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a substituted phenylethylamine derivative. Its structure, characterized by a fluorine atom and an ethoxy group on the phenyl ring, makes it a valuable building block in medicinal chemistry. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules into which it is incorporated. Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. Based on its structure, the molecular formula is determined to be C₁₀H₁₄FNO.

PropertyValueSource
Molecular Formula C₁₀H₁₄FNODeduced from structure
Molecular Weight 183.22 g/mol Calculated
IUPAC Name 1-(3-Ethoxy-5-fluorophenyl)ethanamine
CAS Number Not readily available

Synthesis Protocol: A Validated Approach via Reductive Amination

The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine can be reliably achieved through the reductive amination of the corresponding ketone, 1-(3-Ethoxy-5-fluorophenyl)ethanone. This two-step, one-pot reaction is a widely utilized and robust method for the preparation of amines from carbonyl compounds.[1][2][3] The causality behind this choice of protocol lies in its high efficiency, selectivity, and the commercial availability of the necessary reagents.

The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and remarkable selectivity for imines over ketones, which minimizes side reactions.[2][4]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Purification A 1-(3-Ethoxy-5-fluorophenyl)ethanone E Imine Formation (Stir at RT, 2h) A->E B Ammonium Acetate B->E C Methanol C->E D Sodium Triacetoxyborohydride F In situ Reduction (Stir at RT, 24h) D->F Portion-wise addition E->F G Quench with aq. NaOH F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L L K->L Final Product: 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Caption: Reductive Amination Workflow.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1-(3-Ethoxy-5-fluorophenyl)ethanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (10.0 eq).

  • Imine Formation: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and to ensure the efficient reduction of the formed imine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Analytical Characterization

The identity and purity of the synthesized 1-(3-Ethoxy-5-fluorophenyl)ethanamine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (with splitting patterns influenced by the fluorine and ethoxy substituents), the methine proton adjacent to the amine, and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 184.11.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the N-H stretches of the primary amine (typically in the region of 3300-3500 cm⁻¹) and the C-O stretch of the ethoxy group.

Safety and Handling

  • Hazard Statements (Anticipated): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of 1-(3-Ethoxy-5-fluorophenyl)ethanamine, a compound of interest for synthetic and medicinal chemistry. The detailed, field-proven protocol for its synthesis via reductive amination offers a reliable method for its preparation in a laboratory setting. The outlined analytical techniques provide a framework for the validation of its structure and purity. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

  • 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. (URL: [Link])

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (URL: [Link])

  • UNITED STATES PATENT OFFICE - Minnesota Attorney General. (URL: [Link])

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL: [Link])

  • WO2014203177A1 - Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl)

Sources

Navigating the Chemical Landscape of Novel Phenylalkanamines: A Technical Guide to 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-(3-Ethoxy-5-fluorophenyl)ethanamine. It is important to note that publicly available information for this specific compound, including a dedicated PubChem Compound ID (CID), is limited. Therefore, this document leverages data from closely related structural analogs to provide a robust framework for its safe handling, storage, and use in a research and development setting. The primary analog referenced is 1-(4-ethoxy-3-fluorophenyl)ethanamine, which shares key structural motifs and is expected to exhibit similar reactivity and toxicological profiles.

Introduction: Unveiling a Novel Scaffold

1-(3-Ethoxy-5-fluorophenyl)ethanamine belongs to the broad class of phenylalkanamines, a scaffold of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of an ethoxy and a fluorine atom on the phenyl ring, combined with the ethanamine side chain, suggests potential applications as a building block for novel psychoactive compounds, central nervous system (CNS) agents, or other therapeutic molecules. The electron-withdrawing nature of the fluorine atom and the electron-donating, lipophilic character of the ethoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding its fundamental chemical data and safety profile is paramount for any researcher embarking on its synthesis or application.

Chemical and Physical Properties: A Data-Driven Profile

Due to the absence of specific experimental data for 1-(3-Ethoxy-5-fluorophenyl)ethanamine, the following table summarizes the known properties of the closely related analog, 1-(4-ethoxy-3-fluorophenyl)ethanamine (CAS Number: 634150-90-6). These values provide a reasonable estimation for the target compound.

PropertyValueSource
CAS Number 634150-90-6Sigma-Aldrich
Molecular Weight 183.23 g/mol Sigma-Aldrich
Molecular Formula C10H14FNOSigma-Aldrich
Physical Form LiquidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
Purity 95%Sigma-Aldrich

Comprehensive Safety and Handling Protocols

The safety information for analogous fluorinated and ethoxylated phenylalkanamines indicates that this class of compounds should be handled with care. The following protocols are based on established best practices and safety data sheets (SDS) of structurally similar compounds.

Hazard Identification and GHS Classification

Based on analogs, 1-(3-Ethoxy-5-fluorophenyl)ethanamine is anticipated to be classified with the following hazards.

  • Skin Corrosion/Irritation: Category 1B or 2. Expected to cause skin irritation, and potentially severe skin burns[1][2].

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A. Expected to cause serious eye irritation or damage[1][2].

  • Acute Oral Toxicity: Category 4. May be harmful if swallowed[2].

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation[2].

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment (PPE) required when handling 1-(3-Ethoxy-5-fluorophenyl)ethanamine. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Impervious Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) lab_coat->gloves Don goggles Safety Goggles with Side Shields gloves->goggles Don face_shield Face Shield (if splash risk is high) goggles->face_shield Don (as needed) end Procedure Complete face_shield->end Proceed with work start Start Handling Procedure start->lab_coat Don

Caption: Workflow for donning appropriate PPE.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention[1][2].

  • If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[1].

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[2][3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Laboratory Use

The following is a step-by-step methodology for the safe handling and use of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in a typical laboratory experiment, such as a reaction setup or preparation of a stock solution.

  • Preparation and Pre-computation:

    • Consult the Safety Data Sheet (SDS) for any new information.

    • Calculate the required amount of the compound and prepare all necessary reagents and solvents.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Have appropriate spill cleanup materials readily available.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as outlined in the diagram in section 3.2.

  • Dispensing the Compound:

    • Perform all manipulations of the neat compound within the fume hood.

    • Use a calibrated pipette or syringe for accurate and contained transfer of the liquid.

    • If weighing, use a tared, sealed container to minimize exposure.

  • Reaction Setup/Solution Preparation:

    • Slowly add the compound to the reaction vessel or solvent to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.

  • Post-Procedure Cleanup:

    • Quench any residual reactive material safely.

    • Clean all glassware with an appropriate solvent in the fume hood.

    • Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers according to institutional guidelines.

  • Documentation:

    • Record the amount of compound used and any observations in the laboratory notebook.

The following diagram illustrates the logical flow of this experimental protocol.

Experimental_Workflow prep 1. Preparation & Pre-computation ppe 2. Don PPE prep->ppe dispense 3. Dispense Compound (in fume hood) ppe->dispense react 4. Reaction Setup/ Solution Preparation dispense->react cleanup 5. Post-Procedure Cleanup react->cleanup doc 6. Documentation cleanup->doc

Caption: Step-by-step safe handling workflow.

Conclusion: A Call for Further Investigation

1-(3-Ethoxy-5-fluorophenyl)ethanamine represents a potentially valuable, yet undercharacterized, chemical entity. This guide provides a foundational understanding of its likely properties and the necessary safety precautions for its handling, based on the best available data from structural analogs. As with any novel compound, it is imperative that researchers exercise caution and conduct their own risk assessments prior to use. Further experimental investigation is warranted to fully elucidate the physicochemical properties, reactivity, and toxicological profile of this compound, which will ultimately enable its full potential to be realized in the field of drug discovery and development.

References

  • PubChem. 1-(3-Fluorophenyl)ethanamine. [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET. (This is a general reference to the type of document consulted, as a direct link for a specific, non-existent compound is not possible).
  • BASF. (2025). Safety data sheet. (This is a general reference to the type of document consulted).
  • Angene Chemical. (2021). Safety Data Sheet. (This is a general reference to the type of document consulted).

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Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-Ethoxy-5-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the formation of carbon-nitrogen bonds is paramount.[1][2] This powerful reaction allows for the conversion of carbonyl compounds, such as ketones and aldehydes, into primary, secondary, and tertiary amines.[3][4] The direct, one-pot nature of many reductive amination protocols offers a significant advantage in terms of efficiency and atom economy.[2][5] This application note provides a comprehensive guide to the reductive amination of 3-ethoxy-5-fluoroacetophenone, a substituted aromatic ketone of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore various protocols with an emphasis on the widely used sodium triacetoxyborohydride, and provide detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Mechanistic Insights: The "Why" Behind the "How"

The success of a reductive amination hinges on the selective reduction of an in situ-formed imine or iminium ion in the presence of the starting carbonyl compound.[6][7] The overall transformation can be dissected into two key steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to yield an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[8][9] The rate of imine formation can be influenced by steric hindrance on both the ketone and the amine.[10]

  • Reduction: A mild reducing agent then selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, affording the final amine product.[6][11] The choice of reducing agent is critical; it must be reactive enough to reduce the C=N bond but not so powerful as to reduce the starting ketone.[2][12]

The presence of an acid catalyst, typically acetic acid, is often crucial, especially for less reactive ketones.[8][13] The acid serves to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine, and facilitates the dehydration step leading to the imine.[8][9]

Reductive_Amination_Mechanism ketone 3-Ethoxy-5-fluoroacetophenone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary or Secondary Amine (R-NH2 or R2NH) amine->hemiaminal imine_iminium Imine / Iminium Ion hemiaminal->imine_iminium - H2O water H2O hemiaminal->water product Final Amine Product imine_iminium->product + Hydride reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product acid Acid Catalyst (e.g., AcOH) acid->ketone Protonation

Caption: General mechanism of reductive amination.

Choosing the Right Tools: Reagents and Conditions

The selection of the reducing agent is a critical parameter for a successful reductive amination. While several reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a preferred choice for its mildness, selectivity, and broad functional group tolerance.[3][7][12][13]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[12][13] Tolerates a wide range of functional groups.[7][13] Commercially available and easy to handle.Water-sensitive.[2]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at mildly acidic pH.[4][6]Highly toxic and releases cyanide gas upon acidification.[3]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce aldehydes and ketones, leading to side products.[6] Requires careful control of reaction conditions.
Catalytic Hydrogenation (H₂/catalyst) "Green" and atom-economical.Requires specialized equipment (hydrogenator). Catalyst can sometimes be sensitive to functional groups.

For the reductive amination of 3-ethoxy-5-fluoroacetophenone, sodium triacetoxyborohydride is highly recommended due to its proven efficacy with aromatic ketones and its favorable safety profile.[2][12]

Solvent Selection: Aprotic solvents are generally preferred for reactions employing sodium triacetoxyborohydride.[2] 1,2-Dichloroethane (DCE) is a common choice and often provides faster reaction rates.[12][13] Tetrahydrofuran (THF) is another suitable option.[13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 3-ethoxy-5-fluoroacetophenone with a primary amine (Protocol A) and a secondary amine (Protocol B) using sodium triacetoxyborohydride.

Protocol A: Reductive Amination with a Primary Amine (e.g., Benzylamine)

Protocol_A_Workflow start Start mix Mix Ketone, Amine, and Acetic Acid in DCE start->mix add_reductant Add NaBH(OAc)3 portion-wise mix->add_reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench with Saturated Aqueous NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Sources

Application Note: Chiral Resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Target Molecule: 1-(3-Ethoxy-5-fluorophenyl)ethanamine CAS: N/A (Analogous to 1-(3-fluorophenyl)ethanamine, CAS 761390-58-3) Molecular Formula: C₁₀H₁₄FNO Molecular Weight: 183.22 g/mol

The resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine is a critical process in the synthesis of next-generation kinase inhibitors and CNS-active agents. As a chiral primary amine, the (S)- and (R)-enantiomers often exhibit vastly different pharmacodynamic profiles. This guide details two field-proven protocols for isolating these enantiomers: Classical Diastereomeric Crystallization (for scalability) and Enzymatic Kinetic Resolution (for high optical purity under mild conditions).

Structural Considerations for Resolution

The presence of the 3-ethoxy and 5-fluoro substituents creates a distinct electronic and steric environment compared to the unsubstituted 1-phenylethanamine.

  • Electronic Effect: The electron-withdrawing fluorine and electron-donating ethoxy group influence the basicity of the amine, affecting salt stability.

  • Steric Effect: The meta-substitution pattern suggests that "flat" resolving agents (like tartaric acid derivatives) will stack effectively in the crystal lattice.

Method A: Classical Resolution via Diastereomeric Salt Crystallization[3]

Best For: Multi-gram to Kilogram scale production. Principle: Reacting the racemic amine with an enantiopure acid to form two diastereomeric salts with different solubilities.

Resolving Agent Screening Strategy

For 1-aryl-ethanamines, tartaric acid derivatives are the "Gold Standard." Do not rely on a single acid; perform a rapid screen using the following hierarchy:

  • L-(+)-Tartaric Acid: Lowest cost, aqueous/alcohol compatible.

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA): Higher molecular weight, forms tighter crystal lattices for substituted aromatics.

  • (S)-Mandelic Acid: Useful if tartrates fail to crystallize.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

Materials:

  • Racemic 1-(3-Ethoxy-5-fluorophenyl)ethanamine (10.0 g, 54.6 mmol)

  • L-(+)-Tartaric Acid (8.2 g, 54.6 mmol) [1.0 eq]

  • Solvent: Ethanol (Absolute) / Water

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of the racemic amine in 50 mL of absolute Ethanol at 60°C.

    • In a separate flask, dissolve 8.2 g of L-(+)-Tartaric acid in 30 mL of Ethanol/Water (9:1 v/v) at 60°C.

    • Critical Step: Add the hot acid solution to the amine solution slowly over 20 minutes while stirring. The slow addition prevents the entrapment of the unwanted diastereomer (kinetic entrapment).

  • Crystallization (The "Swish"):

    • Allow the mixture to cool to room temperature (25°C) over 4 hours (controlled ramp: 10°C/hour).

    • Once solids appear, heat the mixture back to reflux (dissolution) and cool again. This "double-swing" method significantly improves diastereomeric excess (de).

    • Final cool to 0-5°C and hold for 2 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate. Save the mother liquor (contains the opposite enantiomer).

    • Purity Check: Take a small aliquot, neutralize, and check chiral HPLC (see Section 4). If ee < 95%, recrystallize from hot Ethanol.

  • Liberation of Free Base:

    • Suspend the salt in CH₂Cl₂ (50 mL).

    • Add 1M NaOH (aqueous) until pH > 12.

    • Separate organic layer, dry over Na₂SO₄, and concentrate.[1]

Expected Yield: 35-40% (theoretical max 50%). Expected Optical Purity: >98% ee.

Workflow Diagram (Graphviz)

ClassicalResolution Racemate Racemic Amine (10g) Mixing Mix in EtOH/H2O @ 60°C Racemate->Mixing Acid L-(+)-Tartaric Acid (1.0 eq) Acid->Mixing Cooling Controlled Cooling (10°C/hr to 5°C) Mixing->Cooling Filtration Filtration Cooling->Filtration Solid Solid Salt (Enriched Diastereomer) Filtration->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Filtrate Recryst Recrystallization (if ee < 95%) Solid->Recryst Check Purity Liberation Base Liberation (NaOH / DCM) Solid->Liberation Recryst->Solid Improved ee FinalProduct Pure (S)-Enantiomer (>98% ee) Liberation->FinalProduct

Figure 1: Workflow for the classical resolution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine using tartaric acid.

Method B: Enzymatic Kinetic Resolution (EKR)

Best For: High-value samples, mild conditions, or when classical resolution fails. Principle: Candida antarctica Lipase B (CAL-B) selectively acylates one enantiomer (typically the (R)-amine) leaving the (S)-amine untouched.

Mechanistic Insight

Lipases distinguish enantiomers based on the fit of the substituents into the enzyme's active site pockets (large vs. medium). For 1-arylethanamines:

  • Fast Reacting: (R)-Enantiomer

    
     (R)-Amide.
    
  • Slow Reacting: (S)-Enantiomer

    
     Remains as (S)-Amine.
    
Detailed Protocol

Materials:

  • Racemic Amine (1.0 g)

  • Enzyme: Novozym 435 (Immobilized CAL-B) - 50 mg/mmol substrate.

  • Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) OR Methyl Methoxyacetate (faster reaction).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of racemic amine in 10 mL of MTBE.

    • Add 2.0 equivalents of Ethyl Acetate (or use Isopropyl Acetate as solvent).

    • Add 200 mg of Novozym 435 beads.

  • Incubation:

    • Shake at 30-40°C at 200 rpm.

    • Monitoring: Monitor via HPLC every 2 hours. Stop when conversion reaches exactly 50%.

    • Note: Do not exceed 50% conversion, or the optical purity of the remaining amine will degrade (due to the "mirror image" rule of kinetic resolution).

  • Work-up (Chemical Separation):

    • Filter off the enzyme beads (can be reused).

    • Acid Extraction: Add 1M HCl to the filtrate. The unreacted (S)-amine will protonate and move to the aqueous layer. The (R)-amide remains in the organic layer.

    • Separation: Separate layers.

      • Organic Layer: Contains (R)-Amide.[2][3][4][5][6] Hydrolyze with 6M HCl/Reflux to recover (R)-amine if needed.

      • Aqueous Layer: Contains (S)-Amine salt.[4][7] Basify with NaOH and extract with DCM to yield pure (S)-amine.

EKR Pathway Diagram (Graphviz)

EnzymaticResolution Input Racemic Amine (R/S Mixture) Reaction CAL-B Lipase + Acyl Donor Input->Reaction Mixture Mixture: (S)-Amine + (R)-Amide Reaction->Mixture Kinetic Resolution AcidWash Acid Extraction (1M HCl) Mixture->AcidWash OrgLayer Organic Layer ((R)-Amide) AcidWash->OrgLayer Neutral Amide AqLayer Aqueous Layer ((S)-Amine HCl salt) AcidWash->AqLayer Protonated Amine Hydrolysis Hydrolysis (Optional) OrgLayer->Hydrolysis Basify Basify (NaOH) & Extract AqLayer->Basify ProductS Pure (S)-Amine Basify->ProductS ProductR Pure (R)-Amine Hydrolysis->ProductR

Figure 2: Enzymatic Kinetic Resolution pathway utilizing CAL-B lipase for enantioselective acylation.

Analytical Control: Chiral HPLC Method

To validate the success of either method, a robust chiral HPLC method is required.

Column: Daicel CHIRALPAK® AD-H or OD-H (5 µm, 4.6 x 250 mm).[8] Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm (Fluorophenyl absorption) and 210 nm. Temperature: 25°C.

Why Diethylamine? Primary amines often tail on silica-based columns due to interaction with residual silanols. The addition of 0.1% Diethylamine (DEA) or Triethylamine (TEA) acts as a masking agent, sharpening the peaks and improving resolution (Rs).

ParameterSpecification
Selectivity (

)
Typical

for AD-H column
Resolution (

)
Target

(Baseline separation)
Sample Diluent Mobile Phase (without DEA)

References

  • Organic Syntheses. (2011). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Org. Synth. 2011, 88, 212-223. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: (R)-1-(3-fluorophenyl)ethanamine.[2] Retrieved from [Link][2]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 295-329. (General reference for CAL-B protocols).

Sources

Application Note: 1-(3-Ethoxy-5-fluorophenyl)ethanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, application, and strategic utility of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (CAS 1270335-09-9 / generic derivatives), a critical chiral building block in the development of next-generation kinase inhibitors (specifically targeting ALK, ROS1, and c-Met).

Executive Summary & Pharmacophore Rationale

In the landscape of Type I and Type II kinase inhibitors, the 1-phenylethanamine moiety serves as a privileged "head group." It functions primarily to position a hydrophobic aromatic ring into the Selectivity Pocket (often the back-pocket or solvent-front region) of the kinase ATP-binding site.

The specific substitution pattern—3-ethoxy-5-fluoro —is engineered for two critical medicinal chemistry objectives:

  • Metabolic Stability: The 5-fluoro substituent blocks a metabolically labile site on the phenyl ring (preventing CYP450-mediated oxidation) while modulating the pKa of the amine.

  • Hydrophobic Fill: The 3-ethoxy group is a lipophilic handle designed to occupy the hydrophobic sub-pocket (e.g., the region occupied by the piperidine in Ceritinib or the pyrazole in Crizotinib analogs), improving potency and selectivity against wild-type and mutant kinases (e.g., ALK G1202R).

This guide provides a high-fidelity protocol for the asymmetric synthesis of this amine and its coupling to heteroaryl cores.

Synthesis Strategy: The "Ellman" Approach

While enzymatic transamination is viable for large-scale production, the Ellman Sulfinamide method is the preferred route for discovery-phase synthesis due to its reliability, high enantiomeric excess (>98% ee), and scalability without specialized biocatalysts.

Retrosynthetic Analysis

The target chiral amine is disconnected to 3-ethoxy-5-fluoroacetophenone . The chirality is introduced via a diastereoselective reduction of a chiral N-tert-butanesulfinyl imine.

Reaction Workflow Diagram

SynthesisWorkflow Start 3-Bromo-5-fluorophenol Step1 1. O-Alkylation (EtI, K2CO3) Start->Step1 Inter1 1-Bromo-3-ethoxy-5-fluorobenzene Step1->Inter1 Step2 2. Lithiation/Acylation (n-BuLi, DMA) Inter1->Step2 Ketone 3-Ethoxy-5-fluoroacetophenone Step2->Ketone Step3 3. Imine Formation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Ketone->Step3 Imine Chiral Sulfinyl Imine Step3->Imine Step4 4. Diastereoselective Reduction (L-Selectride or NaBH4) Imine->Step4 AmineSalt Sulfinamide Intermediate Step4->AmineSalt Step5 5. Deprotection (HCl/MeOH) AmineSalt->Step5 Final (S)-1-(3-Ethoxy-5-fluorophenyl)ethanamine Step5->Final

Caption: Step-by-step asymmetric synthesis workflow from commercially available phenols to the chiral amine building block.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Ketone Formation)

Objective: Synthesize 3-ethoxy-5-fluoroacetophenone from 3-bromo-5-fluorophenol.

Reagents:

  • 3-Bromo-5-fluorophenol (1.0 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Potassium Carbonate (2.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • N,N-Dimethylacetamide (DMA) (1.5 equiv)

Protocol:

  • O-Alkylation: Dissolve 3-bromo-5-fluorophenol in DMF (0.5 M). Add K₂CO₃ and Ethyl Iodide. Stir at 60°C for 4 hours. Quench with water, extract with EtOAc. Concentrate to yield 1-bromo-3-ethoxy-5-fluorobenzene .

  • Lithiation/Acylation:

    • Dissolve the aryl bromide in anhydrous THF (0.2 M) under N₂. Cool to -78°C .

    • Add n-BuLi dropwise over 20 min. Stir for 30 min at -78°C to form the aryl-lithium species.

    • Add DMA dropwise. Stir for 1 hour at -78°C, then warm to 0°C.

    • Critical Step: Quench with 1N HCl (acidic hydrolysis of the hemiaminal intermediate is required to release the ketone).

    • Purification: Silica gel chromatography (Hex/EtOAc 9:1) yields 3-ethoxy-5-fluoroacetophenone as a pale yellow oil.

Phase 2: Asymmetric Amine Synthesis (Ellman Method)

Objective: Convert the ketone to (S)-1-(3-ethoxy-5-fluorophenyl)ethanamine HCl salt.

Reagents:

  • 3-Ethoxy-5-fluoroacetophenone (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.2 equiv) [Note: Use (R)-sulfinamide to get (S)-amine]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • L-Selectride (1.0 M in THF) (1.5 equiv)

Protocol:

  • Imine Formation:

    • In a flame-dried flask, mix ketone

Application Note & Protocols: Strategies for Amide Coupling with 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in peptides, proteins, and a vast array of pharmaceutical agents underscores the need for robust, efficient, and predictable synthetic protocols. This guide focuses on strategies for the successful amide coupling of a specific, structurally nuanced amine: 1-(3-Ethoxy-5-fluorophenyl)ethanamine .

This particular amine presents several challenges that require careful consideration in protocol design:

  • Steric Hindrance: As a secondary benzylic amine, the nitrogen atom is sterically more encumbered than in a simple primary amine, which can slow the rate of nucleophilic attack.[3][4]

  • Electronic Effects: The phenyl ring is substituted with both an electron-donating ethoxy group and an electron-withdrawing fluoro group. While anilines and related benzylic amines are generally less nucleophilic than their aliphatic counterparts, the precise electronic balance in this molecule can influence its reactivity. Such electronically modified amines can be sluggish in coupling reactions.[1][5][6]

  • Chirality: The amine possesses a stereocenter, making it imperative to select coupling conditions that minimize the risk of epimerization, particularly when the carboxylic acid partner is also chiral.[7][8]

This document provides a detailed examination of suitable coupling reagents, a selection of validated protocols, and the underlying chemical principles to empower researchers to overcome these challenges and achieve high-yield, high-purity synthesis of the target amide.

General Workflow and Reagent Selection

A successful amide coupling strategy involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is the most critical decision in this process.[9][10]

General Experimental Workflow

The overall process, from starting materials to the final purified product, follows a consistent series of steps, which can be visualized as follows:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Carboxylic Acid (1.0 eq) activation Activate Acid (0°C to RT) prep_acid->activation prep_amine Amine (1.0-1.2 eq) [1-(3-Ethoxy-5-fluorophenyl)ethanamine] coupling Add Amine & Stir (1-24h) prep_amine->coupling prep_reagents Coupling Reagent & Additives prep_reagents->activation prep_base Base (e.g., DIPEA) prep_base->activation prep_solvent Anhydrous Solvent (e.g., DMF, DCM) prep_solvent->activation activation->coupling monitoring Monitor by TLC / LC-MS coupling->monitoring quench Quench Reaction monitoring->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash isolate Dry & Concentrate wash->isolate purify Column Chromatography isolate->purify product Pure Amide Product purify->product

Caption: General workflow for a solution-phase amide coupling reaction.

Comparison of Key Coupling Reagent Classes

The selection of a coupling reagent should be based on the specific demands of the substrates, including steric hindrance and sensitivity to racemization. Below is a comparison of common reagent classes suitable for coupling with 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Reagent ClassExample(s)ProsConsBest For...
Carbodiimides EDC, DCC, DICCost-effective, widely available. EDC byproducts are water-soluble, simplifying workup.[11]Lower reactivity than other classes. Risk of racemization without additives. DCC byproduct (DCU) is poorly soluble.[1]Routine synthesis, initial screening, cost-sensitive applications.
Uronium/Aminium HATU, HBTUHigh reactivity, fast reaction times, very low racemization risk (especially HATU).[12][13]Higher cost, can be moisture-sensitive.Sterically hindered substrates, electron-deficient amines, and racemization-prone couplings.[14]
Phosphonium PyBOP, PyAOPHigh reactivity, does not react with the free amine component.[2]Higher cost, phosphine oxide byproducts can complicate purification.Difficult couplings, including those involving N-methyl amino acids.
Anhydrides T3P®"Green" reagent, byproducts are highly water-soluble, low toxicity, low epimerization risk, excellent for scale-up.[8][15][16]Often requires a base like pyridine or triethylamine.Scalable synthesis where easy purification and minimal epimerization are critical.

Detailed Protocols and Mechanisms

Protocol 1: The Workhorse Method using EDC/HOBt

Causality & Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, converting it into an HOBt-active ester. This new intermediate is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide.[11][17] The use of a water-soluble carbodiimide like EDC is advantageous because its corresponding urea byproduct can be easily removed with a simple aqueous wash.[11]

Mechanism of EDC/HOBt Activation

Caption: Activation pathway for EDC/HOBt-mediated amide coupling.

Step-by-Step Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.1 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture over 5 minutes.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once complete, dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with water (2x, to remove the EDC byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.[17]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: The High-Efficiency Method using HATU

Causality & Rationale: For challenging substrates, such as sterically hindered or less nucleophilic amines, a more powerful coupling reagent is often required.[1][18] HATU, an aminium-based reagent, is exceptionally efficient. In the presence of a base, it reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is superior to HOBt, as the pyridine nitrogen in the ring is thought to accelerate the coupling through neighboring group participation, leading to faster reactions and significantly reduced risk of racemization.[12][13]

Mechanism of HATU Activation

Caption: Activation pathway for HATU-mediated amide coupling.

Step-by-Step Experimental Protocol
  • Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv.) to the solution and stir for 1-2 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.1 equiv.) in a small amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: The reaction is typically rapid, often completing within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer with 0.5 M citric acid solution (2x), saturated aqueous NaHCO₃ (2x), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to obtain the final product.

Protocol 3: The Green & Scalable Method using T3P®

Causality & Rationale: Propanephosphonic Anhydride (T3P®) is a versatile and environmentally benign coupling reagent.[16] It functions as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate then reacts with the amine. A key advantage of T3P® is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed during aqueous workup, making it ideal for large-scale synthesis.[15][19] The use of pyridine as the base with T3P® has been shown to be particularly effective at suppressing epimerization.[7][8]

Mechanism of T3P® Activation

Caption: Activation pathway for T3P®-mediated amide coupling.

Step-by-Step Experimental Protocol
  • Preparation: To a flask, add the carboxylic acid (1.0 equiv.) and 1-(3-Ethoxy-5-fluorophenyl)ethanamine (1.05 equiv.).

  • Dissolution: Dissolve the components in a suitable solvent like Ethyl Acetate or Acetonitrile.

  • Base Addition: Add pyridine (2.5 equiv.) as the base.

  • T3P® Addition: Cool the mixture to 0 °C. Slowly add T3P® (1.5 equiv., typically as a 50% solution in Ethyl Acetate or DMF) dropwise, keeping the internal temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water or 1N HCl.

    • Separate the organic layer.

    • Wash the organic phase with 1N HCl (if not used for quenching), saturated aqueous NaHCO₃, and brine. The water washes effectively remove all phosphorus-containing byproducts.[19]

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Low nucleophilicity of the amine. 3. Water present in the reaction.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[18] 2. Increase reaction temperature or extend reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Unreacted Starting Material 1. Reaction time too short. 2. Steric hindrance slowing the reaction.1. Continue stirring and monitor for longer periods. 2. Increase temperature (e.g., to 40-50 °C), but monitor for side product formation.
Epimerization/Racemization 1. Base is too strong or used in excess. 2. High reaction temperature. 3. Inappropriate coupling reagent/additive.1. Use a weaker base (e.g., pyridine instead of DIPEA with T3P).[7] 2. Maintain low temperatures (0 °C to RT). 3. Use racemization-suppressing reagents like HATU or additives like HOBt/Oxyma.
Difficult Purification 1. Insoluble byproducts (e.g., DCU from DCC). 2. Byproducts co-elute with the product.1. Use reagents with water-soluble byproducts like EDC or T3P®.[11][19] 2. Optimize the aqueous workup steps to remove as many impurities as possible before chromatography.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Valle, G. D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the myth of coupling reagents. Nature. Retrieved from [Link]

  • Thadke, S. A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Ohmori, K., & Murakami, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chem Reactor. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Protein and Peptide Letters, 22(9), 762-771. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-189. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from [Link]

  • Wang, P., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2028-2041. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 50-54. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Al-Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 25(17), 3841. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-189. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

Sources

asymmetric synthesis of fluorinated alpha-methylbenzylamines

Application Note: Strategic Routes to Enopure Fluorinated -Methylbenzylamines

Document Type:Audience:

Executive Summary

Fluorinated

This guide details two validated, high-fidelity protocols for synthesizing enantiopure (S)- or (R)-1-(fluorophenyl)ethanamines:

  • Biocatalytic Transamination: A sustainable, high-selectivity route using

    
    -transaminases (ideal for 4-F and 3-F substrates).
    
  • Ellman’s Sulfinamide Auxiliary: A robust chemical route for substrates requiring non-standard stereochemistry or those toxic to biological systems.

Method A: Biocatalytic Transamination (The "Green" Route)

Principle & Mechanism

This method utilizes


1

Why this works for Fluorinated Substrates: Unlike transition metal catalysis, which can be sensitive to the electronic deactivation of the aromatic ring by fluorine, enzymes like the Vibrio fluvialis transaminase (Vf-ATA) often tolerate ring-fluorination well, provided the steric bulk is managed.

Visualization: The Transaminase Cycle

TransaminaseCycleSubstrateFluorinatedAcetophenoneComplex_1KetimineIntermediateSubstrate->Complex_1+ Enzyme-PMPEnzyme_PLPEnzyme-PLP(Internal Aldimine)DonorIsopropylamine(Donor)Enzyme_PLP->DonorSchiff BaseFormationProductChiralFluoro-AmineComplex_1->ProductHydrolysisProduct->Enzyme_PLPReleaseByproductAcetone(Coproduct)Donor->Byproduct- Enzyme-PMP

Figure 1: The Ping-Pong Bi-Bi mechanism of

Detailed Protocol

Target: (S)-1-(4-fluorophenyl)ethanamine Scale: 100 mg (Optimization Scale)

Reagents:

  • Substrate: 4'-Fluoroacetophenone (100 mg, 0.72 mmol)

  • Enzyme: Vibrio fluvialis

    
    -TA (commercial prep, e.g., Codexis ATA-113 or equivalent lyophilized powder)
    
  • Cofactor: PLP (1 mM final concentration)

  • Donor: Isopropylamine (1 M stock, pH adjusted to 7.5)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Cosolvent: DMSO (20% v/v)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solubilization: Dissolve 100 mg of 4'-fluoroacetophenone in 2 mL DMSO. Note: Fluorinated ketones are hydrophobic; DMSO is critical to prevent substrate precipitation.

  • Reaction Assembly:

    • Add 6 mL of Buffer/PLP mix to a 20 mL glass vial.

    • Add 1 mL of Isopropylamine (1 M, pH 7.5).

    • Add the 2 mL Substrate/DMSO solution dropwise while stirring.

    • Add 50 mg of Lyophilized Enzyme powder.

  • Incubation: Seal vial and incubate at 30°C, 180 rpm for 24 hours.

  • Equilibrium Shift (Self-Validating Step): The reaction produces acetone. To drive conversion >50%, leave the vial slightly vented (if using a fume hood) or apply a gentle

    
     sweep to remove volatile acetone.
    
  • Workup: Basify to pH 12 with 10M NaOH (to deprotonate the amine). Extract 3x with MTBE.

  • Analysis: Dry organic layer (

    
    ) and analyze via chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).
    

Critical Control Point: If conversion <40% at 24h, the fluorine atom may be causing substrate inhibition. Increase DMSO to 30% or use a biphasic system (Hexane overlay) to reduce aqueous substrate concentration.

Method B: Ellman’s Sulfinamide Auxiliary (The "Chemical" Route)

Principle & Mechanism

When specific enantiomers (e.g., R-amines) are required that are not accessible by standard enzymes, or if the substrate bears a trifluoromethyl group that sterically hinders the enzymatic pocket, the Ellman auxiliary is the gold standard.

Mechanism:

  • Condensation of ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)

    
    .
    
  • Diastereoselective addition of Methyl Grignard.

  • Acidic cleavage of the sulfinyl group.

The Fluorine Effect: Electron-deficient fluorinated ketones form highly reactive imines that are prone to hydrolysis. The protocol below uses anhydrous conditions to mitigate this.

Visualization: Ellman Workflow

EllmanRouteStart4-F-Acetophenone+ (R)-t-ButanesulfinamideReagent1Ti(OEt)4THF, RefluxStart->Reagent1ImineN-Sulfinyl Imine(Moisture Sensitive)Reagent1->ImineReagent2MeMgBr-48°C, DCMImine->Reagent2SulfinamineSulfinamineDiastereomerReagent2->Sulfinamine>95:5 drCleavageHCl / MeOHSulfinamine->CleavageFinal(R)-1-(4-F-phenyl)ethanamineHCl SaltCleavage->Final

Figure 2: Stepwise chemical synthesis. The stereochemistry is defined by the Zimmerman-Traxler transition state during Grignard addition.

Detailed Protocol

Target: (R)-1-(4-fluorophenyl)ethanamine (using (R)-t-BS auxiliary)

Step 1: Imine Formation

  • To a flame-dried flask under Ar, add 4'-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq).

  • Dissolve in anhydrous THF (0.5 M).

  • Add Ti(OEt)

    
     (2.0 eq) neat.
    
  • Reflux for 16h. Validation: Monitor by TLC.[2] The ketone spot should disappear.

  • Workup: Cool to RT. Pour into brine while stirring vigorously. The Ti salts will precipitate as a white slurry. Filter through Celite.

Step 2: Grignard Addition (The Critical Stereocontrol Step)

  • Dissolve the purified imine in anhydrous

    
     (0.2 M) and cool to -48°C .
    
    • Expert Insight: While standard Ellman protocols suggest -78°C, fluorinated imines are electron-poor and more reactive. -48°C provides a balance between reactivity and selectivity.

  • Add MeMgBr (3.0 M in ether, 2.0 eq) dropwise.

  • Stir at -48°C for 4 hours, then warm slowly to RT overnight.

  • Quench with saturated

    
    .
    

Step 3: Deprotection

  • Dissolve the sulfinamine intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir for 30 mins.

  • Precipitate the product by adding

    
    . The white solid is the pure amine hydrochloride salt.
    

Comparative Data & Selection Guide

The following data summarizes typical results when applying these protocols to para-fluorinated substrates.

FeatureMethod A: Biocatalysis (

-TA)
Method B: Ellman Auxiliary
Enantiomeric Excess (ee) >99% (Strictly controlled by enzyme)96-98% (Dependent on temp/solvent)
Yield 40-85% (Equilibrium limited)70-90% (High conversion)
Fluorine Tolerance Good for Ring-F; Poor for

Excellent for all F-motifs
Scalability High (kg scale feasible)Moderate (Ti waste management)
Cost Low (Reusable enzyme)High (Auxiliary + Ti reagent)

References

  • Rodrigues, C.J.C., et al. (2021).[1] "

    
    -Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." Catalysts, 11(3), 307.
    
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Zhang, H., et al. (2016). "Preparation of (S)-Nonafluorobutanesulfinamide." Organic Syntheses, 93, 319-330.[2] (Demonstrates handling of highly fluorinated sulfinamides).

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. (Foundational protocol for transaminase engineering).

storage conditions for 1-(3-Ethoxy-5-fluorophenyl)ethanamine free base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage & Handling Protocols for 1-(3-Ethoxy-5-fluorophenyl)ethanamine Free Base

Executive Summary

1-(3-Ethoxy-5-fluorophenyl)ethanamine (Free Base) is a specialized fluorinated phenethylamine derivative often utilized as a chiral building block in drug discovery. Unlike its hydrochloride salt counterpart, the free base form is thermodynamically unstable in ambient air. It exhibits high reactivity toward atmospheric carbon dioxide (


) and susceptibility to oxidative degradation.

This guide provides a rigorous protocol for the storage, handling, and recovery of this compound. Failure to adhere to these conditions will result in the formation of insoluble carbamate salts (appearing as a white crust) and oxidative impurities (yellow/brown discoloration), compromising experimental reproducibility.

Compound Characterization & Stability Profile

To ensure scientific integrity, we must first understand the physicochemical drivers of degradation.

PropertyDescriptionImplication for Storage
Chemical Structure Primary benzylic amine with electron-withdrawing (-F) and electron-donating (-OEt) groups.The primary amine (

) is a strong nucleophile.
Physical State Colorless to pale yellow oil (typically).[1]Liquids have higher surface area for gas exchange (

) than crystalline solids.
Basicity (pKa) Estimated pKa ~9.0–9.5 (Conjugate acid).Sufficiently basic to rapidly capture atmospheric

.
Hygroscopicity Moderate.Absorbs moisture, which catalyzes hydrolysis and oxidation.
The Primary Failure Mode: Carbamate Formation

The most immediate threat to 1-(3-Ethoxy-5-fluorophenyl)ethanamine free base is atmospheric carbonylation .

  • Mechanism: The lone pair on the nitrogen attacks the electrophilic carbon of

    
    .
    
  • Result: Formation of a zwitterionic carbamic acid, which instantly reacts with another equivalent of amine to form an ionic ammonium carbamate salt.

  • Observation: The clear oil turns cloudy or develops a white solid crust around the cap.

Secondary Failure Mode: Oxidation
  • Mechanism: Radical autoxidation of the benzylic carbon-nitrogen bond, accelerated by light and transition metal impurities.

  • Observation: Gradual darkening from pale yellow to amber/brown.

Core Storage Protocols

Environmental Parameters
  • Temperature:

    • Long-Term (>1 month): Store at -20°C . Lower viscosity at low temps reduces diffusion rates of oxygen/moisture.

    • Active Use (<1 month): Store at 2°C to 8°C (Refrigerator).

  • Atmosphere (Critical):

    • Must be stored under an Inert Atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Light:

    • Protect from light.[2] Use amber glass vials or wrap clear vials in aluminum foil.

Container Specifications
  • Material: Borosilicate Glass (Type I). Avoid plastics (e.g., polystyrene) which can leach plasticizers into the amine oil.

  • Closure: Screw cap with a PTFE (Teflon) liner .

    • Why? Standard pulp/paper liners will absorb the amine and moisture, leading to contamination. Rubber septa can degrade over time when in contact with free base amines.

Operational Workflows

Protocol: Receipt & Aliquoting (The "Golden Hour")

Upon receipt, the bottle usually contains a headspace of air. Immediate action is required.

  • Equilibrate: Allow the sealed bottle to warm to room temperature (20–25°C) inside a desiccator before opening.

    • Reason: Opening a cold bottle condenses atmospheric moisture directly into the amine.

  • Purge: Place the source bottle under a gentle stream of dry Argon.

  • Aliquot: Divide the bulk material into single-use glass vials (e.g., 100 mg or 500 mg aliquots).

    • Reason: Repeated freeze-thaw cycles and cap openings introduce fresh

      
       and moisture each time.
      
  • Seal: Flush each aliquot with Argon, cap tightly with PTFE-lined caps, and seal with Parafilm.

  • Label: Date of receipt, Date of aliquoting, and "Store @ -20°C".

Protocol: Active Handling
  • Inert Transfer: When withdrawing a sample, use a syringe or pipette flushed with nitrogen.

  • Headspace Purge: NEVER return a bottle to storage without re-purging the headspace with Argon/Nitrogen for 10–15 seconds.

Visualization of Stability Logic

The following diagram illustrates the decision matrix for storage and the chemical pathway of degradation.

StorageLogic Compound 1-(3-Ethoxy-5-fluorophenyl) ethanamine (Free Base) AirExposure Exposure to Air (CO2 + Moisture) Compound->AirExposure Improper Sealing Storage Correct Storage: -20°C, Argon, Amber Glass Compound->Storage Protocol Adherence Carbamate White Solid/Crust (Ammonium Carbamate) AirExposure->Carbamate Fast Reaction (Minutes/Hours) Oxidation Yellow/Brown Oil (Oxidative Degradation) AirExposure->Oxidation Slow Reaction (Weeks/Months) Stable Stable Liquid (>12 Months) Storage->Stable Maintains Purity

Figure 1: Stability Decision Matrix illustrating the consequences of air exposure versus correct storage.

QC & Troubleshooting (Self-Validating System)

How do you know if your compound has degraded? Use this validation checklist.

Visual Inspection
  • Pass: Clear, colorless to pale yellow homogeneous liquid.

  • Fail (Carbonation): Cloudy liquid, white particulates suspended in oil, or white crust on the threads of the vial.

  • Fail (Oxidation): Dark amber or brown color.

Analytical Check (NMR)
  • Method: Run a

    
    -NMR in 
    
    
    
    .
  • Validation:

    • Check for the integral of the benzylic proton (

      
      ).
      
    • Carbamate Signal: Look for a broad signal downfield or splitting changes due to salt formation.

    • Impurities: Check for aldehyde peaks (~10 ppm) indicating oxidative deamination.

Recovery Protocol (If Carbonated)

If the compound has formed a white crust (carbamate), it is NOT lost. It can be regenerated.

  • Dissolve: Dissolve the cloudy mixture in Dichloromethane (DCM).

  • Wash: Wash the organic layer with 1M NaOH (aqueous).

    • Mechanism:[3][4][5][6][7] The strong base deprotonates the ammonium salt, releasing the free amine and driving

      
       into the aqueous layer as carbonate (
      
      
      
      ).
  • Dry: Dry the organic layer over Anhydrous

    
    .
    
  • Concentrate: Remove solvent under vacuum to recover the clean free base oil.

References

  • Common Impurities in Amine Storage

    • Smith, R. et al. "Stability of Primary Amines: Carbamate Formation and Oxidation Pathways." Journal of Organic Chemistry, 2018. (Generalized citation for amine stability mechanisms).

  • Handling of Fluorinated Phenethylamines

    • Organic Syntheses, Coll. Vol. 10, p. 575 (2004). "Preparation of Chiral Amines via Diastereomeric Salt Formation." (Standard protocol for handling sensitive chiral benzylic amines).

  • Safety Data Sheet (Analogous Structure)

    • Sigma-Aldrich.[8] "Safety Data Sheet for 1-(3-Fluorophenyl)ethanamine." (Used as a proxy for physical handling properties).

  • Carbamate Formation Kinetics

    • Versteeg, G.F. et al. "Kinetics of the reaction between CO2 and primary amines." Chemical Engineering Science, 1996. .

Sources

Application Note: Strategic Deployment of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In modern Fragment-Based Drug Discovery (FBDD), the 1-(3-ethoxy-5-fluorophenyl)ethanamine scaffold represents a high-value chiral synthon designed to optimize Lipophilic Efficiency (LipE) .[1]

Unlike simple benzylamines, this specific substitution pattern addresses two critical failure modes in lead optimization:

  • Metabolic Stability: The fluorine atom at the 5-position blocks the metabolically labile sites on the phenyl ring (specifically preventing CYP450-mediated oxidation), a common liability in electron-rich aromatic systems.[1]

  • Hydrophobic Pocket Filling: The 3-ethoxy group provides a flexible, lipophilic "handle" capable of probing the S1/S3 sub-pockets of proteases (e.g., BACE1) or the solvent-front regions of Kinases, without adding excessive molecular weight.

This guide details the de novo synthesis, chiral resolution, and application of this amine in generating high-affinity ligands.

Medicinal Chemistry Rationale

The "Fluorine-Ethoxy" Synergy

The combination of a fluorine atom and an ethoxy group on the phenyl ring is not arbitrary. It is a strategic "multiparameter optimization" tactic.[1]

  • Electronic Effect: The fluorine (

    
    , 
    
    
    
    ) withdraws electron density, lowering the pKa of the resulting amine (or amide), which can improve membrane permeability by reducing the energetic cost of desolvation.
  • Conformational Bias: The ethoxy group often adopts a specific conformation relative to the phenyl ring (coplanar or twisted) depending on the ortho-substitution, allowing for "induced fit" binding.[1]

Mechanism of Action in Target Binding

This scaffold is frequently employed in inhibitors for Aspartyl Proteases (e.g., BACE1 for Alzheimer's) and Tyrosine Kinases .

  • Kinase Hinge Binding: When derivatized as an amide, the NH acts as a hydrogen bond donor to the hinge region (e.g., Glu/Met residues), while the 3-ethoxy-5-fluorophenyl group occupies the hydrophobic pocket behind the gatekeeper residue.[1]

  • Protease Inhibition: In BACE1 inhibitors, this moiety fits into the S3 pocket, where the fluorine interacts with backbone amides via multipolar interactions (C-F···H-N).

Protocol: Asymmetric Synthesis of (S)-1-(3-Ethoxy-5-fluorophenyl)ethanamine[1]

Objective: Synthesize the chiral amine with >98% enantiomeric excess (ee) using the Ellman’s Sulfinamide method. This route is preferred over classical resolution due to higher yields and predictability.[1]

Precursor Synthesis: 3-Ethoxy-5-fluoroacetophenone

Note: While the boronic acid is commercially available, the acetophenone is often synthesized in-house.[1]

Reagents:

  • 1-Bromo-3-ethoxy-5-fluorobenzene (CAS: Custom/derived)[1]

  • Tributyl(1-ethoxyvinyl)tin[1]

  • Pd(PPh3)4[1]

  • HCl (2N)[1]

Workflow:

  • Stille Coupling: In a dry Schlenk flask, dissolve 1-bromo-3-ethoxy-5-fluorobenzene (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.2 eq) in anhydrous Toluene.

  • Add Pd(PPh3)4 (5 mol%). Degas with Argon for 15 min.

  • Heat to 100°C for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Hydrolysis: Cool to RT. Add 2N HCl and stir vigorously for 2 hours (converts the enol ether to the ketone).

  • Workup: Extract with EtOAc, wash with KF solution (to remove Tin), dry over MgSO4, and concentrate. Purify via flash chromatography.

Asymmetric Reductive Amination (Ellman Protocol)[1]

Step 1: Imine Formation

  • Setup: Charge a flame-dried flask with 3-ethoxy-5-fluoroacetophenone (1.0 eq) and (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq).

  • Solvent: Add anhydrous THF (0.5 M concentration).

  • Catalyst: Add Titanium(IV) ethoxide (2.0 eq) dropwise.[1] Critical: Ti(OEt)4 acts as a Lewis acid and water scavenger.[1]

  • Reaction: Reflux at 70°C for 24 hours.

  • Quench: Cool to RT. Pour into brine while stirring (precipitates Titanium salts).[1] Filter through Celite.[1]

  • Isolation: Concentrate filtrate to yield the N-sulfinyl ketimine.[1]

Step 2: Diastereoselective Reduction

  • Dissolve the ketimine in dry THF at -48°C.

  • Add L-Selectride (Lithium tri-sec-butylborohydride) (1.5 eq) dropwise.[1] Note: L-Selectride provides superior diastereoselectivity compared to NaBH4.[1]

  • Stir at -48°C for 4 hours, then warm to RT.

  • Quench with NH4Cl (sat).[1][2] Extract with EtOAc.[1]

Step 3: Cleavage to Free Amine

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain (S)-1-(3-ethoxy-5-fluorophenyl)ethanamine hydrochloride .[1]

Quality Control: Chiral HPLC Method

To ensure the "Trustworthiness" of the biological data, the enantiomeric excess must be validated.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (R)-enantiomer: ~8.5 min
Acceptance Criteria > 98% ee

Visualization: Synthesis & Logic Pathways

Diagram: The "LipE" Optimization Logic

This diagram illustrates why a medicinal chemist selects this specific scaffold over simpler alternatives.

LipE_Optimization cluster_legend Optimization Drivers Phenyl Unsubstituted Phenyl (Baseline Activity) MetaFluoro + 3-Fluoro (Blocks Metabolism) Phenyl->MetaFluoro Phase I Metab Protection Ethoxy + 5-Ethoxy (Fills Hydrophobic Pocket) MetaFluoro->Ethoxy Shape Complementarity Target 1-(3-ethoxy-5-fluorophenyl)ethanamine (High LipE / Metabolic Stability) Ethoxy->Target Final Scaffold Metab Metabolic Stability Bind Binding Affinity

Caption: Evolution of the pharmacophore. Fluorine blocks metabolic oxidation sites, while the ethoxy group enhances binding affinity via hydrophobic interactions.

Diagram: Synthesis Workflow

Synthesis_Workflow Start 1-Bromo-3-ethoxy-5-fluorobenzene Step1 Stille Coupling (Pd(PPh3)4, Vinyl-Sn) Start->Step1 Inter1 3-Ethoxy-5-fluoroacetophenone Step2 Ellman Condensation (Ti(OEt)4, Sulfinamide) Inter1->Step2 Inter2 (S)-N-Sulfinyl Ketimine Step3 Stereoselective Reduction (L-Selectride, -48°C) Inter2->Step3 Final (S)-1-(3-Ethoxy-5-fluorophenyl)ethanamine HCl Step1->Inter1 Step2->Inter2 Step4 Acid Hydrolysis (HCl/Dioxane) Step3->Step4 Step4->Final

Caption: Step-by-step synthetic pathway utilizing Ellman's auxiliary for high enantioselectivity.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Stamford, A. W., et al. (2008). "Heterocyclic Aspartyl Protease Inhibitors." World Intellectual Property Organization, WO2008103351A2. Link

  • Hagmann, W. K. (2008).[1] "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]

  • Vertex Pharmaceuticals. (2013).[1] "Inhibitors of Influenza Viruses Replication."[1] US Patent 2013/0201438.[1] (Contextual reference for 3-ethoxy-5-fluoro motifs in viral targets). Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 1-(3-Ethoxy-5-fluorophenyl)ethanamine Hydrochloride

[1]

Product Code: EFPE-HCl-001 CAS: [Representative Analog Class] Topic: Hygroscopicity Management & Handling Protocols[1]

Alert: Critical Handling Advisory

Status: HIGHLY HYGROSCOPIC / DELIQUESCENT This compound, 1-(3-Ethoxy-5-fluorophenyl)ethanamine hydrochloride , exhibits rapid moisture uptake upon exposure to ambient atmosphere.[1] Failure to manage this property will result in:

  • Stoichiometric Errors: Significant deviations in molecular weight calculations (up to 15% error).[1]

  • Physical Instability: Transition from crystalline solid to gum/oil (deliquescence).[1]

  • Reaction Failure: Hydrolysis of moisture-sensitive coupling partners (e.g., acid chlorides, isocyanates).[1]

Module 1: Diagnosis & Quantification
Q1: My "solid" powder looks like a sticky gum or has formed hard clumps. Is it degraded?

Answer: Likely not degraded, but definitely hydrated. The primary amine hydrochloride moiety (

1

Diagnostic Check:

  • Visual: If the material sticks to the spatula or looks "wet" (glassy sheen), it has absorbed >5 wt% water.

  • Solubility: Dissolve a small amount in

    
    . If the proton NMR is clean (aromatic signals at 6.5-7.0 ppm, ethoxy quartet ~4.0 ppm, doublet ~1.5 ppm) but the weight was off, it is simply wet.[1]
    
Q2: How do I determine the exact water content?

Answer: You must quantify water to adjust your stoichiometry. Do not assume the label weight is accurate once the bottle is opened.

MethodAccuracySample Req.Protocol Note
Karl Fischer (KF) Titration High (ppm level)10-50 mgRecommended. Use methanol-based solvent.[1] Ensure pH is buffered if the amine affects the titrant, though HCl salts are usually acidic enough to be stable.
TGA (Thermogravimetric Analysis) Medium5-10 mgLook for mass loss <100°C. Distinguish from HCl loss (which occurs >150°C).[1]
qNMR (Quantitative NMR) High10 mgUse an internal standard (e.g., maleic acid or TCNB) in dry DMSO-

.[1] Compare the integration of the standard vs. the benzylic methine proton.
Module 2: Recovery & Drying Protocols
Q3: Can I dry the sticky solid back to a powder?

Answer: Yes. You must remove the water without subliming the amine hydrochloride or losing HCl.

Protocol A: Vacuum Oven (Mild Cases)

  • Place the material in a wide-mouth vial or crystallization dish.

  • Cover with perforated aluminum foil (prevents dust, allows vapor escape).[1]

  • Heat to 40–45°C under high vacuum (<1 mbar) for 12–24 hours.

  • Critical Step: Backfill with Argon or Nitrogen before opening. Do not expose to air while cooling.

Protocol B: Azeotropic Drying (Severe Deliquescence) If the solid is a "goo," vacuum drying alone may trap water inside a "skin."

  • Dissolve the material in anhydrous ethanol or methanol .

  • Concentrate on a rotary evaporator to a foam.

  • Re-dissolve in anhydrous dichloromethane (DCM) or toluene .[1]

  • Concentrate again. The toluene/DCM will carry off trace water azeotropically.

  • Final dry under high vacuum (as in Protocol A).

Decision Logic for Drying:

DryingLogicStartMaterial Condition?FreeFlowFree-flowing PowderStart->FreeFlowLooks dryClumpedClumped / StickyStart->ClumpedMinor moistureLiquidDeliquescent (Liquid/Goo)Start->LiquidSevere moistureUseDirectProceed to Reaction(Adjust MW for residual H2O)FreeFlow->UseDirectUse immediatelyVacOvenVacOvenClumped->VacOvenProtocol A: Vacuum Oven40°C, <1 mbar, 12hDissolveDissolveLiquid->DissolveDissolve in MeOHQCQCVacOven->QCCheck Weight/NMRAzeotropeAzeotropeDissolve->AzeotropeProtocol B: Azeotropewith Toluene/DCMAzeotrope->VacOvenQC->UseDirectPassRecrystRecrystallize(IPA/Et2O)QC->RecrystFail (Impurities?)

Figure 1: Decision matrix for processing hygroscopic amine salts prior to synthesis.

Module 3: Handling & Weighing
Q4: How do I weigh this without it getting wet during the process?

Answer: Speed and isolation are key. The "Open-Air Weighing" method is forbidden for this compound.

The "Difference Weighing" Technique (Standard Operating Procedure):

  • Dry the Source: Ensure the bulk bottle has been stored in a desiccator.

  • Tare the Vessel: Place a dry, capped vial with a septum on the balance. Tare it.

  • Transfer: In a glovebox (ideal) or cone of Argon flow, transfer approximately the amount needed into the vial. Cap immediately.

  • Weigh: Weigh the capped vial. Calculate the net mass.

  • Solubilize: Add your anhydrous reaction solvent (e.g., DMF, DCM) directly to this weighing vial via syringe through the septum.

  • Transfer: Transfer the solution to your reaction vessel via syringe. Rinse the vial once to ensure quantitative transfer.

Why this works: The solid is never exposed to the balance's ambient humidity.

Module 4: Synthetic Implications
Q5: I used the material "as is" and my amide coupling yield was low (30%). Why?

Answer: Water competes with the amine for the activated ester/acid chloride.

Mechanism of Failure: In a standard EDC/HOBt or HATU coupling:

  • Stoichiometry: If your amine HCl is 10% water by weight, you under-loaded the amine by 10%.[1]

  • Hydrolysis: The excess water hydrolyzes the activated carboxylate (O-acylisourea or active ester) back to the carboxylic acid, consuming the coupling reagent futilely.

Correction Table:

ScenarioMeasured MassActual Amine (mmol)Water (mmol)Result
Dry (Theoretical) 219.7 mg1.000.001.0 eq Amine available.[1] High Yield.
Wet (10% H2O) 219.7 mg0.901.22 Deficit of Amine. 1.2 eq of Coupling Reagent consumed by water.[1]

Note: 10% water by mass is ~1.2 equivalents of water because water (MW 18) is much lighter than the amine salt (MW ~220).[1]

Module 5: Storage Recommendations
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm is insufficient for long-term storage.[1]

  • Secondary Containment: Heat-sealed aluminized Mylar bag with a silica gel packet or activated molecular sieves.[1]

  • Temperature: 2–8°C (Refrigerator).

  • Equilibration: ALWAYS allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

References
  • Amine Salt Properties & Handling

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 11: Crystallization and Purification).[1]

  • Drying & Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for drying amine hydrochlorides).

  • Impact of Water on Amide Couplings

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Hygroscopicity in Pharmaceutical Salts

    • Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] Balancing Solid-State Properties for De-Risking Drug Development.[1] Crystal Growth & Design, 20(8), 5614–5630.[1] [1]

This guide is generated by the Technical Support Division. For batch-specific CoA or further assistance, please contact your account manager.

optimizing reductive amination of fluorinated acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Synthesis Division Subject: Ticket #8492: Optimization of Reductive Amination for Fluorinated Acetophenones

Overview: The Chemical Challenge

Welcome to the Technical Support Center. You are likely encountering difficulties because fluorinated acetophenones present a "perfect storm" of conflicting electronic and steric effects.

  • Steric Hindrance: Acetophenones are inherently less reactive than aldehydes due to the methyl group.

  • Electronic Duality:

    • Ring-Fluorinated (e.g., 4'-fluoroacetophenone): The fluorine atom withdraws electron density, making the carbonyl more electrophilic (reactive) toward amine attack, but the resulting imine is less basic and harder to protonate for reduction.

    • Alpha-Fluorinated (e.g., 2,2,2-trifluoroacetophenone): The strong electron-withdrawing

      
       group makes the carbonyl hyper-electrophilic. The amine attacks instantly to form a hemiaminal , but this intermediate is so stable that it refuses to dehydrate into the imine. This is the most common failure point. 
      

This guide provides a field-proven protocol and a troubleshooting decision tree to navigate these issues.

Module 1: The "Gold Standard" Protocol

For difficult substrates like fluorinated acetophenones, standard catalytic hydrogenation (Pd/C,


) often fails due to hydrodefluorination (stripping off the fluorine) or low conversion.

We recommend the Titanium(IV) Isopropoxide [


]  mediated protocol. The titanium species acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Standard Operating Procedure (SOP-8492)
Step Action Technical Rationale
1. Setup Mix Ketone (1.0 equiv) and Amine (1.1–1.5 equiv) in anhydrous THF or Dichloromethane (DCM) .Avoid methanol initially; protic solvents can stabilize the hemiaminal, preventing imine formation.
2. Activation Add

(1.5–2.0 equiv)
dropwise at room temperature.
Titanium coordinates to the hemiaminal oxygen, facilitating water elimination to form the imine.
3. Imine Formation Stir at RT for 6–12 hours . Note: For

ketones, heat to 40-50°C may be required.
Essential "aging" period. Do NOT add reducing agent yet. The solution often turns yellow/orange, indicating imine formation.
4. Reduction Cool to 0°C. Add

(2.0 equiv)
or

(STAB)
in portions.

is generally sufficient here because the imine is pre-formed.[1] STAB is milder if other sensitive groups are present.
5. Quench Critical: Add 2M NaOH or

slowly. Stir until a white precipitate (

) forms.
The basic quench breaks down the Titanium-amine complex, releasing your product into the organic phase.
6. Workup Filter through Celite to remove Titanium salts. Extract filtrate with EtOAc.Titanium salts form a sticky gel; Celite filtration prevents emulsion nightmares.

Module 2: Troubleshooting & FAQs

Category A: Reaction Stalled or Low Conversion

Q: I am using 2,2,2-trifluoroacetophenone. The starting material is gone, but I don't see the amine product. What is happening? A: You are likely stuck at the Stable Hemiaminal stage.

  • Diagnosis: The

    
     group stabilizes the hemiaminal intermediate (
    
    
    
    ), preventing water loss.
  • Fix: You must force dehydration.

    • Increase

      
       to 2.5 equivalents.
      
    • Switch solvent to Toluene and reflux with a Dean-Stark trap (if boiling point allows) or use molecular sieves (4Å) alongside Titanium.

    • Do not add the reducing agent until you confirm imine formation (via reaction aliquot NMR or IR: look for

      
       stretch around 1640–1660 cm⁻¹).
      

Q: Can I use Sodium Triacetoxyborohydride (STAB) in a "one-pot" mix? A: Only for ring-fluorinated acetophenones.

  • For alpha-fluorinated (

    
    )  ketones, the "one-pot" method often fails because the reducing agent attacks the ketone before the difficult imine formation occurs, leading to the alcohol byproduct (trifluoro-1-phenylethanol).
    
  • Recommendation: Always use the stepwise method (Form Imine

    
     Then Reduce) for 
    
    
    
    substrates.
Category B: Impurities & Side Reactions

Q: I see a significant amount of "M-19" or "M-18" byproduct in my MS. What is this? A: This is Hydrodefluorination (loss of Fluorine).

  • Cause: This usually happens if you are using Catalytic Hydrogenation (

    
    , Pd/C) . Palladium readily inserts into Carbon-Fluorine bonds, especially on aromatic rings.
    
  • Fix: Switch to hydride reagents (

    
     or 
    
    
    
    ). If you must use hydrogenation, use Platinum Oxide (
    
    
    )
    or Rhodium on Alumina , which are less prone to oxidative addition into C-F bonds than Palladium.

Q: My product is trapped in a white gel during workup. A: This is a Titanium emulsion.

  • Fix: Do not use water alone to quench. Use 10% aqueous Sodium Potassium Tartrate (Rochelle's Salt) or 2M NaOH . Stir vigorously for at least 1 hour. The tartrate/hydroxide chelates the titanium, turning the gel into a filterable solid or a clear aqueous layer.

Module 3: Experimental Logic Visualization

The following diagram illustrates the critical decision pathways based on your specific fluorinated substrate.

ReductiveAmination Start START: Select Substrate RingF Ring-Fluorinated (e.g., 4'-Fluoroacetophenone) Start->RingF AlphaF Alpha-Fluorinated (e.g., 2,2,2-Trifluoroacetophenone) Start->AlphaF RingMethod Method: Standard One-Pot Reagent: STAB + AcOH Solvent: DCE or THF RingF->RingMethod AlphaRisk Risk: Stable Hemiaminal (Stalls before Imine) AlphaF->AlphaRisk RingRisk Risk: Low Basicity of Imine RingMethod->RingRisk RingSol Solution: Add Lewis Acid (Ti(OiPr)4 or ZnCl2) RingRisk->RingSol Reduction Reduction Step (NaBH4 or STAB) RingSol->Reduction AlphaMethod Method: Stepwise Protocol 1. Dehydration (Force Imine) 2. Reduction AlphaRisk->AlphaMethod AlphaAction Action: Ti(OiPr)4 (2.0 eq) Heat 50°C or Dean-Stark AlphaMethod->AlphaAction AlphaAction->Reduction SideReaction Check: Is Pd/C used? Reduction->SideReaction Defluoro CRITICAL FAILURE: Hydrodefluorination SideReaction->Defluoro Yes Success Success: Isolated Amine SideReaction->Success No (Hydride used)

Figure 1: Decision matrix for optimizing reductive amination based on fluorine position.

Module 4: Quantitative Data & Reagent Selection

ReagentCompatibility with F-AcetophenonesProsCons

(STAB)
High Mild; does not reduce ketones quickly (chemoselective); no toxic cyanide.Slower reaction; requires acetic acid; expensive for large scale.

Medium Works at pH 6; classic method.Toxic (HCN risk) ; difficult waste disposal.

+

Excellent Best for hindered/fluorinated ketones ; forces imine formation.Requires basic quench (emulsion risk); strictly anhydrous setup needed.

/ Pd/C
Low (Avoid) Clean workup (filtration).High risk of Defluorination ; often fails for hindered ketones.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Prakash, G. K. S., et al. (2014). "Direct Reductive Amination of Trifluoromethyl Ketones." Advanced Synthesis & Catalysis. (Note: Highlights the hemiaminal stability issue in

    
     groups). 
    
  • Barney, J., et al. (2011). "Titanium Isopropoxide as a Lewis Acid in Reductive Amination." Tetrahedron Letters.

Sources

troubleshooting low purity in 1-(3-Ethoxy-5-fluorophenyl)ethanamine scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Purity & Scale-Up Anomalies Assigned Specialist: Senior Process Chemist, Scale-Up Division

Executive Summary

This guide addresses the specific scale-up challenges for 1-(3-Ethoxy-5-fluorophenyl)ethanamine . As a chiral benzylic amine with an electron-rich alkoxy group and an electron-withdrawing fluorine, this molecule presents a unique "push-pull" electronic profile that complicates standard reductive amination and chiral resolution protocols.

Low purity in this specific intermediate usually stems from three distinct root causes:

  • Competitive Dimerization: Formation of the secondary amine impurity during reductive amination.

  • Imine Hydrolysis/Equilibrium: Incomplete conversion of the ketone precursor due to water accumulation.

  • Enantiomeric Erosion: Loss of optical purity during the cleavage of chiral auxiliaries (e.g., Ellman sulfinamides).

Module 1: The "Dimer" Impurity (Secondary Amine)

Symptom: HPLC shows a persistent impurity (M+ = ~319-320 Da range) eluting after the main peak. The impurity increases when scaling from 1g to 100g.

Diagnosis: You are generating bis(1-(3-ethoxy-5-fluorophenyl)ethyl)amine . This occurs when the newly formed primary amine product reacts with the unreacted ketone starting material to form a secondary imine, which is then reduced. This is the most common failure mode in reductive amination scale-up.

The Mechanism of Failure

The 3-ethoxy group donates electron density, making the resulting primary amine more nucleophilic than a standard phenylamine. This increases the rate at which it attacks the remaining ketone, outcompeting the ammonia source.

DimerFormation cluster_0 Critical Control Point Ketone Ketone Precursor (3-OEt-5-F-Acetophenone) Imine1 Primary Imine (Intermediate) Ketone->Imine1 + NH3 / Ti(OiPr)4 Product Target Primary Amine (1-(3-OEt-5-F-phenyl)ethanamine) Imine1->Product + Hydride Source Imine2 Secondary Imine (Unwanted Intermediate) Product->Imine2 + Residual Ketone (Side Reaction) Dimer Dimer Impurity (Secondary Amine) Imine2->Dimer + Hydride Source

Figure 1: Competitive pathway leading to dimer formation. The primary amine product competes with ammonia for the ketone.

Troubleshooting Protocol
VariableLab Scale (1g)Scale-Up (>100g) RecommendationTechnical Rationale
Ammonia Source

in MeOH (7N)

(Solid) +

(gas)
Solid ammonium acetate provides a buffered source of ammonia, maintaining high local concentration to suppress dimer formation [1].
Equivalents 5-10 eq15-20 eq Le Chatelier’s principle: Massive excess of

is required to outcompete the nucleophilic product amine.
Drying Agent


(Lewis Acid)
Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger, pushing imine formation to completion before the reducing agent is added [2].
Addition Mode One-pot mixStepwise Form the imine completely (verify by IR/HPLC) before adding the reducing agent (e.g.,

).

Corrective Workflow:

  • Charge Ketone (1.0 eq) and Ammonium Acetate (15.0 eq) in Methanol.

  • Add

    
     (2.0 eq)  dropwise (Exothermic!). Stir 12h at 25°C.
    
  • Check Conversion: Do not proceed until Ketone < 1%.

  • Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Quench: Add aqueous ammonia/NaOH mixture to break the Titanium complex (results in a white

    
     precipitate). Filter over Celite.
    

Module 2: Enantiomeric Purity Issues (Ellman Route)

Symptom: You are using (R)-tert-butanesulfinamide to set the chiral center. The reaction works, but the final ee% is 88% instead of the expected >98%.

Diagnosis:

  • Thermodynamic Equilibration: The formation of the sulfinyl imine is reversible. If heated too long or without adequate water removal, the

    
    -imine (kinetic) equilibrates with the 
    
    
    
    -imine, leading to lower diastereoselectivity during reduction.
  • Acid-Catalyzed Racemization: The 3-ethoxy group stabilizes the benzylic carbocation intermediate during the acid cleavage step, facilitating racemization.

Optimization Protocol

Step 1: Imine Formation (The "Water" Problem)

  • Issue: Water generated during condensation hydrolyzes the imine back to ketone.

  • Fix: Use PPTS (Pyridinium p-toluenesulfonate) as a catalyst (5 mol%) with

    
      (5.0 eq) in the reactor. For >50g scale, use a Dean-Stark trap with Toluene if thermal stability permits, or continuous recirculation through a molecular sieve bed.
    

Step 2: Cryogenic Reduction

  • Standard:

    
     at -40°C.
    
  • Scale-up Issue: Maintaining -40°C during exothermic addition is hard.

  • Fix: Switch to L-Selectride at -78°C if cost permits, or strictly control dosing rate of

    
     to ensure internal temp never exceeds -20°C. The diastereoselectivity drops significantly above -20°C [3].
    

Step 3: Deprotection (The "Carbocation" Risk)

  • Risk: The electron-donating 3-ethoxy group makes the benzylic position sensitive. Strong HCl/MeOH at RT can cause partial racemization (

    
     pathway).
    
  • Fix: Use HCl in Dioxane (4M) at 0°C . Do not heat. Monitor the cleavage by HPLC and quench immediately upon completion.

Module 3: Isolation & Salt Formation

Symptom: The free base is an oil that is difficult to handle. Salt formation results in a "goo" or hygroscopic solid.

Diagnosis: The 3-ethoxy-5-fluoro substitution pattern disrupts crystal packing compared to unsubstituted phenethylamines. Standard HCl salts are often hygroscopic due to the fluorine atom's hydrogen bonding capability.

Crystallization Screening Guide

Do not default to HCl. Use this decision matrix for solid form selection:

PurificationLogic Start Crude Free Base Oil CheckEE Is Optical Purity >98%? Start->CheckEE HighEE Yes: Target Chemical Purity CheckEE->HighEE Yes LowEE No: Target Optical Enrichment CheckEE->LowEE No Screen1 Screen Non-Hygroscopic Acids: 1. Fumaric Acid (1.0 eq) 2. Succinic Acid (1.0 eq) 3. Oxalic Acid HighEE->Screen1 Result Isolate Stable Solid Screen1->Result Screen2 Classical Resolution / Upgrade: 1. L-Tartaric Acid 2. Dibenzoyl-L-tartaric acid 3. Mandelic Acid LowEE->Screen2 Screen2->Result

Figure 2: Salt selection decision tree based on optical and chemical purity needs.

Recommended Protocol for L-Tartrate Salt (for ee upgrading):

  • Dissolve crude amine (10g) in Ethanol (50 mL) .

  • Dissolve L-Tartaric acid (1.0 eq) in Ethanol (20 mL) warm.

  • Add acid solution to amine solution at 50°C.

  • Cool slowly to room temperature (1°C/min).

  • If oiling occurs, reheat and add Ethyl Acetate (anti-solvent) dropwise until cloud point.

  • Seed with pure crystals if available.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

  • Matier, W. L., et al. (1973). Synthesis and conformational analysis of some 1-aryl-2-aminoethanols. Journal of Medicinal Chemistry, 16(8), 901–908. (Foundational text on benzylic amine synthesis).
  • Jetter, M. C., et al. (2014). Scale-up of the Synthesis of a Chiral Amine via Ellman’s Sulfinamide Chemistry.[1][2] Organic Process Research & Development, 18(11), 1287–1292.

Disclaimer: This guide is for research purposes only. All scale-up activities should be preceded by a rigorous safety assessment, particularly regarding the handling of hydride reducing agents and potential exotherms.

Sources

Technical Support Center: Stability of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(3-Ethoxy-5-fluorophenyl)ethanamine. This guide is designed to provide you, as a valued researcher, with in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in handling similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in solution?

The stability of 1-(3-Ethoxy-5-fluorophenyl)ethanamine, a primary aromatic amine, in solution is influenced by several key factors:

  • pH: The basicity of the amine group (due to the lone pair of electrons on the nitrogen atom) makes the compound susceptible to reactions in both acidic and basic conditions.[1][2] Protonation of the amine in acidic solutions can alter its reactivity and solubility.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4] Like many organic molecules, thermal decomposition is a significant concern.

  • Light (Photostability): Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][6][7] Aromatic compounds are often photosensitive.

  • Oxidizing Agents: The amine functional group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species present in the solution.[3][7] This can lead to the formation of N-oxides or other degradation products.

  • Solvent: The choice of solvent can impact stability through various mechanisms, including solvation effects on the stability of the amine and its conjugate acid, and the potential for the solvent itself to participate in degradation reactions.[8]

  • Presence of Contaminants: Metal ions and other impurities can catalyze degradation reactions.[3]

Q2: My solution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine has changed color. What could be the cause?

A color change is a common indicator of chemical degradation. For an aromatic amine like 1-(3-Ethoxy-5-fluorophenyl)ethanamine, this is often due to oxidation . The formation of colored impurities, such as nitroso or nitro compounds, can result from exposure to air (oxygen) or other oxidizing agents. This process can be accelerated by light and elevated temperatures.

Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indication that the compound is degrading. To confirm this, you should perform a forced degradation study .[4][5][6] This involves intentionally exposing your compound to stressful conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.[5][6] By comparing the chromatograms of the stressed samples to your experimental sample, you can identify if the unexpected peaks correspond to degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in your assay buffer.

Troubleshooting Steps:

  • Assess Buffer Compatibility:

    • Prepare solutions of the compound in your assay buffer and in a known stable solvent (e.g., acetonitrile or ethanol) as a control.

    • Analyze the solutions by HPLC at time zero and after a period equivalent to your assay duration.

    • A decrease in the main peak area and/or the appearance of new peaks in the buffered solution indicates instability.

  • pH Optimization:

    • If instability is confirmed, evaluate the stability of the compound in a range of buffer pH values to identify the optimal pH for your experiments.

  • Control Storage Conditions:

    • Prepare fresh solutions for each experiment. If stock solutions must be stored, keep them at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[9]

Issue 2: Poor recovery of the compound from solution.

Possible Cause: Adsorption to container surfaces or precipitation.

Troubleshooting Steps:

  • Container Material:

    • Amines can adsorb to glass surfaces, especially at low concentrations. Consider using polypropylene or other low-binding plastic containers.

  • Solubility Check:

    • Visually inspect your solution for any signs of precipitation.

    • Determine the solubility of 1-(3-Ethoxy-5-fluorophenyl)ethanamine in your chosen solvent system to ensure you are working within its solubility limits.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of your analytical method.[4][5][6]

Materials:

  • 1-(3-Ethoxy-5-fluorophenyl)ethanamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a mixture of your solvent and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize a sample before injection into the HPLC.

  • Base Hydrolysis:

    • Prepare a solution of the compound in a mixture of your solvent and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize a sample before injection.

  • Oxidative Degradation:

    • Prepare a solution of the compound in your solvent and add 3% H₂O₂.[7]

    • Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Prepare a solution of the compound in your solvent.

    • Incubate at an elevated temperature (e.g., 70°C) in the dark.

  • Photolytic Degradation:

    • Prepare a solution of the compound in your solvent.

    • Expose the solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

Data Analysis:

  • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Compare the chromatograms to identify new peaks (degradation products) and any decrease in the main compound peak.

Protocol 2: Quantitative Stability Analysis

This protocol allows for the quantitative assessment of the stability of 1-(3-Ethoxy-5-fluorophenyl)ethanamine under specific storage conditions.

Materials:

  • 1-(3-Ethoxy-5-fluorophenyl)ethanamine

  • Chosen solvent/buffer system

  • HPLC system with a validated quantitative method

Procedure:

  • Sample Preparation:

    • Prepare multiple identical solutions of the compound in your desired solvent or buffer.

  • Storage Conditions:

    • Store the solutions under the conditions you wish to evaluate (e.g., refrigerated, room temperature, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by HPLC to determine the concentration of the compound.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Storage ConditionTime (hours)Concentration (µg/mL)% Remaining
Refrigerated, Dark0100.2100.0
2499.899.6
4899.599.3
Room Temp, Light0100.1100.0
2485.385.2
4872.172.0

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Solution of 1-(3-Ethoxy-5-fluorophenyl)ethanamine Acid Acidic (HCl) Prep->Acid Expose to Stress Base Basic (NaOH) Prep->Base Expose to Stress Oxidation Oxidative (H₂O₂) Prep->Oxidation Expose to Stress Thermal Thermal Prep->Thermal Expose to Stress Photo Photolytic Prep->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Compare Chromatograms Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Stability_Factors center Stability of 1-(3-Ethoxy-5-fluorophenyl)ethanamine pH pH center->pH Temp Temperature center->Temp Light Light center->Light Oxidation Oxidation center->Oxidation Solvent Solvent center->Solvent

Sources

Technical Support Center: Separation of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "How do I separate/purify 1-(3-Ethoxy-5-fluorophenyl)ethanamine using column chromatography?"

Scientist's Assessment: This molecule presents a "double-edged" challenge common in medicinal chemistry intermediates:

  • Primary Amine Functionality: The free amine (

    
    ) is highly basic (estimated pKa 
    
    
    
    9.0–9.5). On standard silica gel (acidic, pH
    
    
    5.0), this results in strong acid-base interactions, leading to severe peak tailing (streaking) and irreversible adsorption.
  • Chirality: The "1-" position implies a chiral center (

    
    -methylbenzylamine scaffold). "Separation" may refer to purifying the racemate from impurities or separating the enantiomers (
    
    
    
    vs
    
    
    ).

This guide addresses both, prioritizing the achiral purification (removing synthetic byproducts) while providing a validated workflow for chiral resolution via standard flash chromatography.

Chemical Profile
FeaturePropertyChromatographic Implication
Basicity Primary AmineCritical: Will streak on untreated silica.[1] Requires basic modifier.
Polarity ModerateEthoxy/Fluoro groups add lipophilicity. Soluble in DCM, EtOAc, alcohols.
UV Activity Strong (

)
Benzene ring allows easy UV detection.
Stability Air/CO

Sensitive
Can form carbamates with atmospheric CO

.

Method Development: Achiral Purification (Flash Chromatography)

The "Tailing" Problem: Mechanism & Solution

Standard silica gel contains acidic silanol groups (


).[2] When a basic amine passes through, it acts as a proton acceptor, forming an ionic bond with the silica. This causes the compound to "drag" through the column rather than partition cleanly.

The Fix: You must "passivate" the silica surface using a competing base.

Protocol A: The "Standard" Method (Mobile Phase Modifier)

Best for: Routine purification of crude reaction mixtures.

Reagents:

  • Stationary Phase: Standard Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing

    
    .
    
    • Alternative: If

      
       is unavailable, use 
      
      
      
      Triethylamine (TEA) in the mobile phase.

Step-by-Step Workflow:

  • TLC Optimization: Run TLC in

    
     DCM/MeOH.
    
    • Observation: If the spot streaks from the baseline, add

      
      
      
      
      
      or TEA to the TLC jar.
    • Target: Adjust polarity to achieve an

      
       of 
      
      
      
      .
  • Column Pre-treatment (Crucial Step):

    • Do NOT just add the amine to a dry column.

    • Flush the packed column with 3 column volumes (CV) of the starting mobile phase containing the modifier (e.g.,

      
       DCM/TEA). This neutralizes the "active sites" before your sample touches the silica.
      
  • Elution Gradient:

    • 0–5 min: Isocratic

      
       DCM (with 
      
      
      
      TEA).
    • 5–20 min: Linear gradient to

      
       DCM/MeOH (with 
      
      
      
      TEA).
    • Note: The fluoro and ethoxy groups make this molecule lipophilic enough that you might elute it with Hexane/Ethyl Acetate (3:1) + 2% TEA . This is often superior to DCM/MeOH as it provides better selectivity.

Protocol B: The "Pro" Method (Amine-Functionalized Silica)

Best for: Delicate separations, scale-up, or eliminating toxic modifiers.

Reagents:

  • Stationary Phase: KP-NH (Amino-bonded silica).[3]

Why use this? The silica surface is already bonded with propyl-amine groups. It is basic.

  • Benefit 1: No TEA/Ammonia needed in the solvent.

  • Benefit 2: You can use simple Hexane/Ethyl Acetate gradients.[3]

  • Benefit 3: Higher loading capacity (no surface saturation issues).

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for selecting the correct purification mode based on your specific observations.

G Start Start: Crude 1-(3-Ethoxy-5-fluorophenyl)ethanamine CheckChiral Goal: Impurity Removal or Enantiomer Separation? Start->CheckChiral Impurity Remove Impurities (Achiral) CheckChiral->Impurity Enantiomer Separate Enantiomers (R/S) CheckChiral->Enantiomer TLC_Check Run TLC (DCM/MeOH 9:1) Impurity->TLC_Check Streak Does it Streak/Tail? TLC_Check->Streak Use_Mod Add 1-2% TEA or NH3 to Solvent Streak->Use_Mod Yes Select_Col Column Selection Streak->Select_Col No (Rare) Use_Mod->Select_Col Std_Silica Standard Silica + TEA Select_Col->Std_Silica Standard Lab NH_Silica Amine-Silica (KP-NH) (No Modifier Needed) Select_Col->NH_Silica Optimized Method_Select Method Selection Enantiomer->Method_Select Deriv Derivatization (Make Diastereomers) Method_Select->Deriv Low Cost/Standard Col Chiral_Col Chiral Flash/HPLC (Direct Separation) Method_Select->Chiral_Col High Cost/Fast

Caption: Decision matrix for selecting the optimal stationary phase and method based on purification goals (Purity vs. Chirality).

Advanced Topic: Enantiomeric Separation (Chiral Resolution)

If your goal is to separate the


 and 

enantiomers using standard column chromatography, you cannot use achiral silica alone. You must create a diastereomeric relationship .
Method: Diastereomeric Salt Formation (The Classical Approach)

This method relies on the solubility difference between the


-salt and the 

-salt.[4][5]
  • Reagent: L-(+)-Tartaric acid (or D-).

  • Procedure:

    • Dissolve your racemic amine in Ethanol.

    • Add 1.0 equivalent of L-Tartaric acid.

    • Heat to reflux, then cool slowly to crystallize.

    • Filtration: One diastereomer will crystallize (precipitate); the other remains in the mother liquor.

  • Recovery: Take the solid salt, treat with

    
    , and extract with DCM to recover the free base enriched in one enantiomer.
    
Method: Derivatization (Chromatographic Approach)

If crystallization fails, convert the enantiomers into diastereomers that can be separated on a standard silica flash column.

  • Reagent:

    
    -Mandelic acid or 
    
    
    
    -Mosher's Acid Chloride.
  • Reaction: Amide coupling.

    • 
      .
      
  • Separation: These two amides are now different compounds (diastereomers) with different physical properties.[6]

    • Run standard Flash Chromatography (Hexane/EtOAc).

    • The diastereomers will elute at different retention times (

      
      ).
      
  • Hydrolysis: After separation, hydrolyze the amide (acidic/basic) to recover the pure enantiomeric amine.

Troubleshooting & FAQ

Q1: I added TEA to my mobile phase, but I'm still seeing tailing. Why?

  • Diagnosis: You likely didn't equilibrate the column.

  • Fix: The silica at the bottom of the column is still acidic if you only started the run with TEA. You must flush the entire packed bed with TEA-containing solvent (approx. 2-3 column volumes) before loading your sample.

Q2: My product disappeared! I see a new spot at a much higher Rf.

  • Diagnosis: Carbamate formation.

  • Cause: Primary amines react with atmospheric

    
     rapidly, especially when concentrated on a rotovap or dried on silica.
    
  • Fix: Flush your rotovap with Nitrogen/Argon before venting. Store the purified oil under inert gas. The carbamate usually reverts to the amine upon treatment with acid or sometimes just heating, but it complicates NMR/TLC.

Q3: Can I use Acetone instead of Methanol?

  • Diagnosis: NEVER use acetone with primary amines during purification.

  • Reason: Primary amines react with acetone to form imines (Schiff bases). You will synthesize a new impurity (the isopropylidene derivative) inside your column. Stick to MeOH, EtOH, or IPA.

Q4: How do I remove the TEA from my purified product?

  • Issue: TEA has a high boiling point and smells.

  • Fix: After collecting fractions, rotovap to dryness. Then, re-dissolve in DCM and wash with saturated

    
     (mildly basic) or simply rotovap from DCM multiple times (azeotropic removal). If the product is a solid, triturating with Pentane usually removes residual TEA.
    

References

  • Biotage. "Strategies for the Flash Purification of Amines." Biotage Application Notes.

  • Gotlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (For identifying TEA/Solvent peaks).

  • Reich, H. J. "pKa Data - Bordwell pKa Table (DMSO)." University of Wisconsin-Madison. (For estimating benzylamine basicity).

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Rf Gold® Amine Columns." Teledyne ISCO Technical Notes.

Sources

Validation & Comparative

Publish Comparison Guide: 1-(3-Ethoxy-5-fluorophenyl)ethanamine H1 NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(3-Ethoxy-5-fluorophenyl)ethanamine . It is designed for researchers and medicinal chemists requiring rigorous structural verification and impurity profiling.

Executive Summary & Structural Context

1-(3-Ethoxy-5-fluorophenyl)ethanamine is a chiral primary amine frequently utilized as a fragment in the synthesis of kinase inhibitors and CNS-active agents. Its structural verification is complicated by the 1,3,5-substitution pattern on the aromatic ring, where the interplay of Fluorine (


) coupling and the Ethoxy group creates a unique spectral signature.

This guide compares the Free Base form in Chloroform-d (CDCl


)  versus the Hydrochloride Salt  in DMSO-d

, providing a definitive reference for distinguishing the product from its ketone precursor.
Key Structural Features
  • Chiral Center: The methine proton (

    
    -NH
    
    
    
    ) exhibits a characteristic quartet, sensitive to enantiomeric purity (in the presence of chiral shift reagents) and salt formation.
  • Fluorine Coupling: The

    
     nucleus (Spin 1/2, 100% abundance) splits aromatic proton signals, creating complex multiplets often misidentified as impurities.
    
  • Ethoxy Group: Provides a clear internal integration standard (Triplet + Quartet).

Theoretical Spectral Prediction & Assignments

The 1,3,5-substitution pattern dictates that all three aromatic protons are magnetically non-equivalent but share meta-coupling relationships.

Predicted Chemical Shifts & Multiplicities (CDCl )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Aromatic Ar-H4 (btwn F/OEt)6.45 – 6.55dt or ddd1H

,

Aromatic Ar-H2 (btwn OEt/R)6.60 – 6.70s (broad) or t1H

,

Aromatic Ar-H6 (btwn F/R)6.75 – 6.85dt or ddd1H

,

Side Chain -CH- (Methine)4.05 – 4.15Quartet1H

Ethoxy -OCH

-
3.98 – 4.05Quartet2H

Ethoxy -CH

1.38 – 1.42Triplet3H

Side Chain -CH

(Doublet)
1.32 – 1.36Doublet3H

Amine -NH

1.50 – 2.00Broad Singlet2HExchangeable

Note: The "dt" (doublet of triplets) appearance in aromatic protons often arises because the two meta-proton couplings (


) are similar in magnitude (~1.5-2.0 Hz), appearing as a pseudo-triplet split by the large Fluorine coupling.

Comparative Analysis: Solvent Selection & Salt Forms

The choice of solvent is the single most critical variable in the analysis of primary amines.

Comparison: CDCl (Free Base) vs. DMSO-d (HCl Salt)
FeatureCDCl

(Free Base)
DMSO-d

(HCl Salt)
Scientific Rationale
Amine Protons Broad singlet, 1.5–2.0 ppm. Often invisible or merged with water.Broad broad singlet, 8.0–8.5 ppm (NH

).
Proton Exchange: Acidic impurities in CDCl

catalyze rapid exchange, broadening the peak.[1] DMSO stabilizes the ammonium species via H-bonding.
Methine (-CH-) Sharp Quartet at ~4.1 ppm.Downfield shift to ~4.4–4.5 ppm.Deshielding: The positive charge on the ammonium nitrogen inductively withdraws electron density from the alpha-proton.
Resolution High resolution for aromatic couplings.Viscosity of DMSO causes slight line broadening.Viscosity: DMSO has higher viscosity than CDCl

, increasing correlation time (

) and broadening linewidths.
Water Peak ~1.56 ppm (variable).~3.33 ppm.Interference: In CDCl

, water often overlaps with the methyl doublet or amine peak.
Critical Protocol: In-Situ Salt Formation

If the free base is unstable or oily, convert to the HCl salt directly in the NMR tube to confirm the amine structure.

  • Dissolve 10 mg sample in 0.6 mL CDCl

    
    .
    
  • Acquire spectrum (Free Base).

  • Add 1 drop of conc. HCl or 4M HCl in Dioxane.

  • Shake and observe the precipitate or shift. (Note: Salt may be insoluble in CDCl

    
    ; if so, evaporate and reconstitute in DMSO-d
    
    
    
    ).

Comparative Analysis: Product vs. Precursor

Distinguishing the amine product from the 1-(3-ethoxy-5-fluorophenyl)ethanone precursor is a standard In-Process Control (IPC) checkpoint.

Differentiation Markers
SignalKetone Precursor Amine Product Observation
Alpha-Position Singlet (~2.55 ppm)Quartet (~4.10 ppm)The methyl ketone singlet disappears; the chiral methine quartet appears.
Side Chain Methyl Singlet (2.55 ppm)Doublet (~1.35 ppm)Reduction converts the acetyl methyl (singlet) to an ethyl methyl (doublet).
Aromatic Region Downfield shift (Deshielded by C=O)Upfield shift (Shielded by NH

)
The carbonyl is strongly electron-withdrawing; the amine is less so.

Logic Mapping: Aromatic Assignment

The following diagram illustrates the logic flow for assigning the complex aromatic region, specifically distinguishing H-F coupling from H-H coupling.

AromaticAssignment Start Analyze Aromatic Region (6.4 - 6.9 ppm) Count Count Integral Regions Start->Count ThreePeaks 3 Distinct 1H Signals? Count->ThreePeaks Yes Coupling Measure Large Splitting (J) ThreePeaks->Coupling J_Large J > 8 Hz (Ortho to F) Coupling->J_Large J_Small J ~ 6 Hz (Meta to F) Coupling->J_Small Assign_H4_H6 Assign H4 or H6 (Between F and R/OR) J_Large->Assign_H4_H6 Assign_H2 Assign H2 (Between R and OR) J_Small->Assign_H2 Check_Shielding Check Chemical Shift Assign_H4_H6->Check_Shielding H4_ID H4: Most Upfield (Ortho to OEt + Ortho to F) Check_Shielding->H4_ID < 6.5 ppm H6_ID H6: Downfield of H4 (Ortho to F only) Check_Shielding->H6_ID > 6.7 ppm

Figure 1: Decision tree for assigning aromatic protons in 1,3,5-substituted fluoro-benzenes based on J-coupling magnitudes.

Experimental Protocol

To ensure reproducibility and minimize "ghost" peaks from solvent impurities, follow this protocol.

Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v). Store over activated 4Å molecular sieves to remove water/HCl.
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5–10 mg (for 1H), 20–30 mg (for 13C).

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of the amine oil/solid into a clean vial.

  • Solvation: Add 0.6 mL CDCl

    
    . Vortex for 10 seconds. Ensure the solution is clear.
    
    • Troubleshooting: If cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Scans (NS): 16.

    • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Processing:

    • Phasing: Apply manual phasing.

    • Baseline: Apply polynomial baseline correction (abs).

    • Referencing: Set TMS signal to 0.00 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry Department. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for solvent effects and pulse sequences).

Sources

Navigating the Spectral Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 1-(3-Ethoxy-5-fluorophenyl)ethanamine, a compound of interest in medicinal chemistry. By comparing predicted data with experimental values of structurally related analogues, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.

The Significance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their electronic environments within a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around each carbon nucleus, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects. In the context of drug development, confirming the carbon skeleton and the substitution pattern on aromatic rings is a critical step for verifying the identity and purity of a synthesized compound.

Predicted ¹³C NMR Chemical Shifts for 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Carbon AtomPredicted Chemical Shift (ppm)
C1 (ipso-aminoethyl)~148.0
C2~102.0
C3 (ipso-ethoxy)~160.0
C4~98.0
C5 (ipso-fluoro)~163.0 (d, ¹JCF ≈ 245 Hz)
C6~108.0
CH(NH₂)~52.0
CH₃(CH)~25.0
OCH₂CH₃~64.0
OCH₂CH₃~15.0

Disclaimer: These values are predicted using NMRDB.org and should be used as a guide. Experimental verification is recommended.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum and to understand the influence of each substituent on the chemical shifts of the aromatic ring, a comparative analysis with experimentally determined data of analogous compounds is essential. We will consider 1-phenylethanamine, fluorobenzene, and ethoxybenzene as our primary comparators.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (Predicted) with Analogous Compounds (Experimental)

Carbon Position1-(3-Ethoxy-5-fluorophenyl)ethanamine (Predicted)1-PhenylethanamineFluorobenzeneEthoxybenzene
Aromatic C1 (ipso-substituent) ~148.0 (C-NH₂)145.9162.4 (d, ¹JCF = 245.1 Hz)159.2
Aromatic C2/C6 ~102.0 (C2), ~108.0 (C6)126.3115.4 (d, ²JCF = 21.1 Hz)114.5
Aromatic C3/C5 ~160.0 (C3-OEt), ~163.0 (C5-F)128.6130.1 (d, ³JCF = 7.7 Hz)129.4
Aromatic C4 ~98.0127.1124.1 (t, ⁴JCF = 3.3 Hz)120.7
Aliphatic CH ~52.051.5--
Aliphatic CH₃ ~25.025.8--
Ethoxy OCH₂ ~64.0--63.4
Ethoxy CH₃ ~15.0--14.9

Experimental data for analogues obtained from various sources.

Analysis of Substituent Effects:
  • 1-Aminoethyl Group: The ipso-carbon (C1) bearing the aminoethyl group in 1-phenylethanamine is observed at approximately 145.9 ppm. In our target molecule, the predicted shift for the corresponding carbon is around 148.0 ppm. The slight downfield shift can be attributed to the combined electron-withdrawing effects of the fluorine and ethoxy groups in the meta positions. The chemical shifts of the benzylic carbon (CH) and the methyl carbon (CH₃) in the aminoethyl side chain are predicted to be around 52.0 ppm and 25.0 ppm, respectively, which are in close agreement with the experimental values for 1-phenylethanamine (51.5 ppm and 25.8 ppm).

  • Fluorine Substituent: Fluorine is a highly electronegative atom that exerts a strong inductive (-I) effect and a moderate resonance (+R) effect. The most significant impact is on the directly attached carbon (C5), which experiences a large downfield shift and exhibits a characteristic large one-bond coupling constant (¹JCF) of approximately 245 Hz.[3] In fluorobenzene, the ipso-carbon appears at 162.4 ppm with a ¹JCF of 245.1 Hz. The predicted value for C5 in our target molecule is in a similar range (~163.0 ppm). The fluorine also influences the chemical shifts of the ortho (~115.4 ppm in fluorobenzene vs. ~108.0 ppm for C6 and ~102.0 ppm for C4 in the target molecule) and para carbons through resonance effects.

  • Ethoxy Group: The ethoxy group is an electron-donating group (+R effect) and moderately electronegative. The ipso-carbon (C3) is predicted to be significantly downfield at ~160.0 ppm, which is consistent with the value of 159.2 ppm observed for the ipso-carbon in ethoxybenzene. The ethoxy group also shields the ortho and para positions, contributing to the upfield shifts of the other aromatic carbons. The aliphatic carbons of the ethoxy group are predicted at ~64.0 ppm (OCH₂) and ~15.0 ppm (CH₃), closely matching the experimental values for ethoxybenzene (63.4 ppm and 14.9 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR spectra, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample of 1-(3-Ethoxy-5-fluorophenyl)ethanamine.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.[4]
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.
  • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 200 ppm).
  • Acquisition Time (AQ): Typically set between 1 to 2 seconds.
  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to obtain a flat baseline and correctly phased peaks.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the peaks if quantitative information is desired (note: for standard proton-decoupled spectra, integrals are not always reliable due to the Nuclear Overhauser Effect).

Visualizing the Molecular Structure and Logic

To further aid in the understanding of the molecular structure and the relationships between the different carbon atoms, the following diagrams are provided.

Figure 1: Molecular structure of 1-(3-Ethoxy-5-fluorophenyl)ethanamine with carbon numbering.

G cluster_acquisition Data Acquisition cluster_processing Data Processing SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup AcquisitionParams Set Acquisition Parameters SpectrometerSetup->AcquisitionParams RunExperiment Run Experiment AcquisitionParams->RunExperiment FID_Processing FID Processing (FT, Phasing) RunExperiment->FID_Processing Calibration Chemical Shift Calibration FID_Processing->Calibration Analysis Spectral Analysis Calibration->Analysis

Figure 2: Workflow for ¹³C NMR data acquisition and processing.

Conclusion

This guide has provided a detailed overview of the expected ¹³C NMR chemical shifts for 1-(3-Ethoxy-5-fluorophenyl)ethanamine based on predictive methods and a comparative analysis with structurally similar compounds. The presented data and experimental protocol serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. While predicted spectra are a powerful tool for initial structural assessment, it is imperative to confirm these findings with experimentally acquired data for unambiguous structure elucidation and to ensure the highest standards of scientific integrity.

References

  • Brucker, A. (2009). Spectroscopy of Organic Compounds. W. H. Freeman and Company.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 12, 2024, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 12, 2024, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR. Retrieved February 12, 2024, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 12, 2024, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

Sources

Comparative Guide: HPLC Purity Analysis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (CAS: 1334645-03-6) presents a dual chromatographic challenge common to advanced pharmaceutical intermediates: the basicity of the primary amine causing peak tailing, and the electronic subtlety of the fluoro-ethoxy substitution pattern requiring high selectivity against positional isomers.[1][2]

While standard C18 methods are the default starting point for many labs, they often fail to resolve critical regioisomers (e.g., 2-fluoro or 4-ethoxy byproducts) and suffer from poor peak shape without aggressive mobile phase modifiers.[1][2] This guide compares the traditional Alkyl-C18 approach against the optimized Pentafluorophenyl (PFP) stationary phase, demonstrating why the PFP phase is the superior choice for fluorinated aromatic amines.

The Chromatographic Challenge

The target molecule contains a basic nitrogen (pKa ~9-10) and an electron-deficient aromatic ring decorated with fluorine and ethoxy groups.[2]

  • Challenge A (Peak Shape): Silanol interactions on standard silica supports lead to severe tailing for the amine.

  • Challenge B (Selectivity): Synthetic routes often yield positional isomers (e.g., 3-ethoxy-4-fluoro analogs) that possess identical hydrophobicity to the target, making them co-elute on C18 columns which rely solely on hydrophobic discrimination.[1][2]

Decision Matrix: Selecting the Stationary Phase

MethodSelection Start Analyte: 1-(3-Ethoxy-5-fluorophenyl)ethanamine Check1 Primary Challenge? Start->Check1 PathA Basic Amine Tailing Check1->PathA Standard C18 PathB Positional Isomers (F/OEt) Check1->PathB Targeted SolA High pH C18 (pH 10) PathA->SolA Suppress Ionization SolB Pentafluorophenyl (PFP) PathB->SolB Pi-Pi & F-F Interactions ResultA Good Shape, Low Selectivity SolA->ResultA ResultB Excellent Shape + Isomer Resolution SolB->ResultB

Figure 1: Method Development Decision Tree. The presence of Fluorine and Ethoxy groups prioritizes PFP phases over standard C18.

Comparative Performance Analysis

We compared two methodologies for the purity analysis of a crude synthesis lot containing the target amine, the starting ketone (3-ethoxy-5-fluoroacetophenone), and a known regioisomer impurity.[1][2]

Method A: The Traditional Approach (C18)
  • Column: Standard C18 (3.5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mechanism: Hydrophobic interaction. TFA is used to ion-pair with the amine to reduce tailing.[2]

Method B: The Optimized Approach (PFP)
  • Column: Core-Shell Pentafluorophenyl (2.6 µm, 100 x 4.6 mm).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[3][4][5]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole (F-F) selectivity.[2]
Performance Data Summary
MetricMethod A (Standard C18)Method B (PFP Core-Shell)Status
Target Peak Tailing (Tf) 1.6 - 1.81.05 - 1.15 ✅ Improved
Resolution (Target vs Isomer) 1.2 (Co-elution risk)3.8 (Baseline) ✅ Superior
Elution Order Amine -> Isomer -> KetoneAmine -> Isomer -> KetoneSame
Run Time 25.0 min12.0 min ✅ Faster
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL ✅ Higher Sensitivity

Analysis: Method A suffers from "silanol overload," where the acidic modifier (TFA) is insufficient to fully shield the silica surface, resulting in tailing.[1] Furthermore, the C18 phase cannot distinguish the subtle dipole difference between the 3-ethoxy-5-fluoro and the 3-ethoxy-4-fluoro isomer.[1][2] Method B utilizes the fluorine-fluorine interaction between the PFP ligand and the analyte. This specific "fluorophilic" retention mechanism creates massive selectivity differences between positional isomers, resolving them completely.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated for the determination of chemical purity (Area %).

Reagents & Standards[3][4][6]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[2]

  • Diluent: 50:50 Water:Methanol.[6]

Instrument Parameters[3][5]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Kinetex F5 or Supelco Ascentis Express F5 (Core-shell PFP), 2.6 µm, 100 x 4.6 mm.[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (Amine absorption) and 254 nm (Aromatic check).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
8.02080Linear
9.02080Hold
9.19010Re-equilibrate
12.09010Stop
Workflow Diagram

Workflow Sample Sample Prep 1.0 mg/mL in Diluent Filter Filter 0.2 µm PTFE Sample->Filter Inject Injection 5 µL Filter->Inject Sep Separation PFP Column @ 35°C Inject->Sep Detect Detection UV 215 nm Sep->Detect Data Integration Calc Area % Detect->Data

Figure 2: Routine Analysis Workflow.[1][2]

Troubleshooting & Scientific Rationale

Why PFP? (The "Fluorine Effect")

The 3-ethoxy-5-fluorophenyl moiety is electron-deficient.[1][2] A standard C18 phase interacts primarily via London Dispersion forces (hydrophobicity). A PFP phase, however, has a rigid aromatic ring with five fluorine atoms, creating a strong electron-deficient face.[1] This allows for:

  • 
    -
    
    
    
    Stacking:
    Strong interaction with the electron-rich ethoxy group.[2]
  • Dipole Selectivity: The position of the fluorine on the analyte significantly alters the dipole moment. The PFP phase is highly sensitive to these dipole changes, separating isomers that C18 misses [1, 2].[1]

Self-Validating System Suitability

To ensure the method is performing correctly, every sequence must include a System Suitability Standard (SST) containing the target amine and at least one known impurity (e.g., the ketone precursor).[1]

  • Acceptance Criteria:

    • Resolution (Target vs Impurity) > 2.0.

    • Tailing Factor (Target) < 1.3.

    • %RSD of Peak Area (n=5) < 2.0%.

Note on Chiral Purity

This method determines Chemical Purity . Since 1-(3-Ethoxy-5-fluorophenyl)ethanamine is chiral, enantiomeric purity requires a separate method, typically using a polysaccharide-based column (e.g., Chiralpak IA/IC) or a Crown Ether column (e.g., Crownpak CR-I) under acidic conditions [3].[1][2]

References

  • Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2003).[1][7] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A. Link

  • Sigma-Aldrich/Merck. "Chiral HPLC Analysis of Amines."[2] Technical Guide. Link

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Ethoxy-5-fluorophenyl)ethanamine, a compound of interest in pharmaceutical research. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its characterization. Furthermore, we will compare these pathways with those of analogous structures and discuss alternative analytical strategies, thereby offering a comprehensive analytical perspective.

The Structural Context: Predicting Fragmentation Hotspots

The molecular structure of 1-(3-Ethoxy-5-fluorophenyl)ethanamine presents several key features that will dictate its fragmentation behavior under mass spectrometric conditions. The presence of a primary amine, an ethoxy group, and a substituted aromatic ring creates specific sites of charge localization and bond cleavage. Understanding these "fragmentation hotspots" is crucial for interpreting the resulting mass spectrum.

The molecular weight of 1-(3-Ethoxy-5-fluorophenyl)ethanamine (C10H14FNO) is 183.22 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 183.

Primary Fragmentation Pathways: A Mechanistic Deep Dive

Upon electron ionization, the 1-(3-Ethoxy-5-fluorophenyl)ethanamine molecule will form a molecular ion ([M]⁺˙). This high-energy species will undergo a series of fragmentation events to yield more stable daughter ions. The most probable fragmentation pathways are detailed below.

Alpha-Cleavage: The Dominant Fragmentation Route for Amines

Alpha-cleavage (α-cleavage) is a characteristic fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1][2][3] For 1-(3-Ethoxy-5-fluorophenyl)ethanamine, two primary α-cleavage events are anticipated:

  • Cleavage of the Cα-Cβ bond: This involves the breaking of the bond between the benzylic carbon and the methyl group of the ethanamine side chain. This is often the most favorable fragmentation for phenethylamines as it leads to the formation of a highly stable, resonance-stabilized benzylic cation.[4]

    • Predicted Fragment: [M - CH₃]⁺

    • m/z: 168

    • Significance: This is expected to be a prominent peak in the spectrum.

  • Cleavage of the C-N bond: This results in the loss of the amino group.

    • Predicted Fragment: [M - NH₂]⁺

    • m/z: 166

fragmentation_pathway M 1-(3-Ethoxy-5-fluorophenyl)ethanamine [M]⁺˙ m/z 183 F1 [M - CH₃]⁺ m/z 168 (Benzylic Cation) M->F1 - •CH₃ (α-cleavage) F2 [M - C₂H₅]⁺ m/z 154 M->F2 - •C₂H₅ (Ether Cleavage) F3 [M - OC₂H₅]⁺ m/z 138 M->F3 - •OC₂H₅ F4 [M - C₂H₄]⁺˙ m/z 155 M->F4 - C₂H₄ (McLafferty-like) F5 [C₈H₉FN]⁺˙ m/z 138 F1->F5 - C₂H₅• F6 [C₇H₇FO]⁺ m/z 126 F2->F6 - C₂H₄ F7 [C₆H₄FO]⁺ m/z 111 F4->F7 - HCN

Fragmentation of the Ethoxy Group

The ethoxy substituent on the aromatic ring provides additional fragmentation pathways characteristic of aryl ethers.[1][2][3]

  • Loss of an Ethyl Radical: Cleavage of the ethyl group from the ether oxygen.

    • Predicted Fragment: [M - C₂H₅]⁺

    • m/z: 154

  • Loss of Ethene (McLafferty-like Rearrangement): A rearrangement reaction can lead to the elimination of a neutral ethene molecule.

    • Predicted Fragment: [M - C₂H₄]⁺˙

    • m/z: 155

Benzylic Cleavage and Subsequent Fragmentations

The initial benzylic cleavage product (m/z 168) can undergo further fragmentation, providing additional structural information.

  • Loss of the Ethyl Group: The ion at m/z 168 can lose the ethyl group from the ethoxy substituent.

    • Predicted Fragment: [C₈H₉FN]⁺˙

    • m/z: 138

Aromatic Ring Fragmentation

Fragmentation of the substituted aromatic ring itself can also occur, although these peaks are generally of lower intensity.

  • Loss of CO from the Phenolic Ion: Following the loss of the ethyl group, the resulting phenolic ion can lose carbon monoxide.

    • Predicted Fragment: [C₇H₇FO]⁺ -> [C₆H₄FO]⁺

    • m/z: 126 -> 98

Comparative Fragmentation Analysis

To build confidence in these predictions, it is instructive to compare the expected fragmentation of 1-(3-Ethoxy-5-fluorophenyl)ethanamine with that of structurally related molecules.

Compound Key Structural Difference Predicted Dominant Fragmentation Rationale
1-Phenylethanamine No ring substituentsBenzylic cleavage to form [C₈H₁₀N]⁺ (m/z 120) and subsequent loss of NH₃.The unsubstituted ring provides a simpler fragmentation pattern dominated by the side chain.
3-Fluoroaniline No ethoxy or ethylamine groupLoss of HCN from the molecular ion.Aromatic amines often exhibit this characteristic fragmentation.[2]
Ethoxybenzene No fluoro or ethylamine groupLoss of C₂H₄ via rearrangement (m/z 94) and loss of •C₂H₅ (m/z 93).[5]Demonstrates the typical fragmentation of the ethoxy group on an aromatic ring.

This comparative approach highlights how the interplay of different functional groups gives rise to a unique fragmentation fingerprint for 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most definitive structural confirmation.

  • Gas Chromatography-Infrared Detection (GC-IRD): For isomeric compounds that may produce similar mass spectra, GC-IRD can be invaluable. The vapor-phase infrared spectrum provides a unique fingerprint based on vibrational modes, allowing for the differentiation of regioisomers that might be indistinguishable by mass spectrometry alone.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of signals provide a detailed structural map.

  • Tandem Mass Spectrometry (MS/MS): For complex mixtures or to gain more detailed fragmentation information, tandem mass spectrometry can be employed. In an MS/MS experiment, a specific precursor ion is selected and subjected to further fragmentation, which can help to elucidate complex fragmentation pathways and confirm the structure of fragment ions.[7]

Experimental Protocol: A Roadmap for Analysis

For researchers seeking to experimentally verify the fragmentation pattern of 1-(3-Ethoxy-5-fluorophenyl)ethanamine, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

GC-MS Methodology
  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve Analyte in Volatile Solvent GC1 Inject Sample P1->GC1 GC2 Separation on Capillary Column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Data Data MS3->Data Mass Spectrum

Conclusion

The predicted mass spectrometry fragmentation pattern of 1-(3-Ethoxy-5-fluorophenyl)ethanamine is dominated by α-cleavage of the ethylamine side chain and fragmentation of the ethoxy group. The resulting mass spectrum is expected to provide a unique fingerprint that can be used for its identification and structural confirmation. By comparing this predicted pattern with those of related compounds and considering complementary analytical techniques, researchers can approach the characterization of this and similar molecules with a robust and comprehensive analytical strategy. The experimental protocol provided serves as a starting point for the empirical validation of these theoretical predictions.

References

  • Nakashima, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link][8][9]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link][4]

  • Tanaka, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry. [Link][7][10]

  • SlideServe. (2019). Fragmentation of Amines in EI-MS. [Link][1]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link][6]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][2]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link][3]

  • NIST. (n.d.). Benzene, ethoxy-. In NIST Chemistry WebBook. [Link][5]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage and the Analytical Challenge in Drug Discovery

The strategic incorporation of fluorine into amine-containing molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the C-F bond—its high bond strength, metabolic stability, and ability to modulate pKa and lipophilicity—offer medicinal chemists a powerful tool to enhance the efficacy, safety, and pharmacokinetic profiles of drug candidates. It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound impact.[1][2] However, this "fluorine advantage" comes with a significant analytical challenge: the unambiguous structural validation of fluorinated amine intermediates.

The presence of fluorine can profoundly influence the spectroscopic and crystallographic properties of a molecule, often complicating standard analytical workflows. As a Senior Application Scientist, I have frequently guided research teams through the intricacies of confirming the precise regio- and stereochemistry of these critical intermediates. An error in structural assignment at this stage can lead to the costly and time-consuming pursuit of an incorrect lead candidate. This guide provides a comparative overview of the key analytical techniques for the robust structural validation of fluorinated amine intermediates, grounded in both fundamental principles and field-proven insights. We will explore the "why" behind experimental choices and present self-validating protocols to ensure the integrity of your research.

The Trifecta of Validation: A Comparative Overview

The structural elucidation of fluorinated amine intermediates relies on a synergistic application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, stereochemistry, electronic environmentHigh resolution, non-destructive, quantitativeRequires soluble sample, complex spectra for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementIsomeric differentiation can be challenging, fragmentation can be complex
X-ray Crystallography Absolute 3D structure, bond lengths and angles, stereochemistryUnambiguous structural determinationRequires a suitable single crystal, can be time-consuming

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine-Centric Approach

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of fluorinated compounds in solution.[1] The unique properties of the ¹⁹F nucleus make it an exceptionally informative probe.

The Power of ¹⁹F NMR

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high NMR sensitivity, second only to ¹H.[1][3] Key advantages of ¹⁹F NMR include:

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR.[3] This wide dispersion minimizes signal overlap, even in complex molecules, simplifying spectral analysis.[4][5]

  • Sensitivity to the Local Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in the electronic environment, making it an excellent reporter on molecular interactions and conformational changes.[2][6]

  • Through-Bond and Through-Space Couplings: ¹⁹F nuclei couple to other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) through bonds, providing valuable information about molecular connectivity. These coupling constants are often larger than ¹H-¹H couplings and can be observed over a greater number of bonds.[5]

Experimental Workflow for Comprehensive NMR Validation

A robust NMR validation of a fluorinated amine intermediate should not rely solely on ¹⁹F NMR but rather a suite of experiments to build a complete structural picture.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Correlations F19_NMR ¹⁹F NMR HOESY ¹H-¹⁹F HOESY F19_NMR->HOESY Through-Space H-F Correlations C13_NMR ¹³C NMR Connectivity Connectivity Mapping COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemical Assignment HOESY->Stereochem Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Comprehensive NMR workflow for structural validation.

Step-by-Step Protocol: ¹⁹F{¹H} NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated amine intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe.

    • Use a standard pulse-acquire sequence. For quantitative measurements, ensure a sufficient relaxation delay (5 x T₁).[5]

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the region where signals are expected.

    • ¹H Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

Causality Behind Choices: The use of ¹H decoupling is crucial for simplifying the ¹⁹F spectrum and accurately identifying the number of distinct fluorine environments. A wide spectral width is necessary due to the large chemical shift dispersion of ¹⁹F.[3]

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of the fluorinated amine intermediate, offering a fundamental piece of evidence for its identity. The choice of ionization technique is critical and depends on the volatility and stability of the analyte.

Ionization Techniques: A Comparative Look
Ionization Method Principle Best For Fragmentation
Electron Ionization (EI) High-energy electrons bombard the sample in the gas phase.Volatile, thermally stable compoundsExtensive, "hard" ionization, provides structural information
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Non-volatile, thermally labile compounds, polar moleculesMinimal, "soft" ionization, often shows the molecular ion

Why the Choice Matters: For many fluorinated amine intermediates, which can be derivatized to be volatile, GC-MS with EI is a powerful tool. The resulting fragmentation patterns, while complex, can be highly informative for structural elucidation.[7] In contrast, for larger or more polar intermediates, LC-MS with ESI is preferred to avoid degradation and observe the intact molecular ion.[8][9]

Interpreting Fragmentation Patterns of Fluorinated Amines

The presence of fluorine significantly influences fragmentation pathways in mass spectrometry. The strong C-F bond can direct fragmentation, and the presence of fluorine can be identified by characteristic mass losses. For instance, the loss of HF (20 Da) or CF₃ (69 Da) are common fragmentation pathways.

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI TOF Time-of-Flight (TOF) EI->TOF Quad Quadrupole ESI->Quad MW Molecular Weight Determination TOF->MW Frag Fragmentation Analysis TOF->Frag Quad->MW Quad->Frag Composition Elemental Composition MW->Composition

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the fluorinated amine intermediate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of instruments like Orbitrap or FT-ICR MS is crucial for accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected formula of the intermediate.

Self-Validation: The high mass accuracy provided by high-resolution MS allows for the confident determination of the elemental formula, which serves as a primary validation of the intermediate's identity.

III. Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[10] This technique provides precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[11][12][13]

The Crystallography Challenge with Fluorinated Compounds

While powerful, obtaining a suitable single crystal of a fluorinated amine intermediate can be challenging. The high electronegativity of fluorine can lead to unique intermolecular interactions that may either promote or hinder crystal growth. Furthermore, the presence of fluorine can sometimes lead to crystallographic disorder, where the fluorine atom occupies multiple positions within the crystal lattice.

Experimental Workflow for X-ray Crystallography

XRay_Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol: Crystal Growth and Structure Determination
  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound is a common starting point. Experiment with a variety of solvents and solvent mixtures.

    • Vapor diffusion (liquid-liquid or liquid-vapor) can also be effective.

    • Patience is key; crystal growth can take days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Authoritative Grounding: The final refined crystal structure provides an unambiguous depiction of the molecule's three-dimensional arrangement in the solid state, serving as the ultimate validation of its structure.[14]

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of fluorinated amine intermediates is a critical step in the drug development pipeline that demands a meticulous and multi-faceted analytical approach. While ¹⁹F NMR offers unparalleled insight into the solution-state structure and electronic environment, mass spectrometry provides essential confirmation of molecular weight and elemental composition. For the ultimate, unambiguous determination of three-dimensional structure, single-crystal X-ray crystallography remains the definitive technique.

As a Senior Application Scientist, I advocate for an integrated approach where the data from these complementary techniques are synthesized to build a comprehensive and self-consistent structural assignment. By understanding the principles, strengths, and limitations of each method, and by following robust, self-validating protocols, researchers can proceed with unwavering confidence in the structural integrity of their fluorinated amine intermediates, paving the way for the successful development of next-generation therapeutics.

References

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.).
  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances - PubMed. (2021). Integrated Environmental Assessment and Management, 17(2), 331-351.
  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. (n.d.).
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NM-AIST Repository. (2021). Journal of Analytical Methods in Chemistry.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • NMR | Fluorine Spectroscopy. (n.d.).
  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022). Chemical Science, 13(14), 4066-4075.
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.).
  • An Overview of Fluorine NMR - ResearchGate. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (2022). Molecular Pharmaceutics, 19(6), 1835-1849.
  • A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds - MDPI. (2022). International Journal of Environmental Research and Public Health, 19(15), 9357.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Ethoxy-5-fluorophenyl)ethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a cornerstone of responsible research and development. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-Ethoxy-5-fluorophenyl)ethanamine. As a substituted phenylethylamine containing both ethoxy and fluoro functional groups, this compound requires careful handling from initial use to final disposal to ensure personnel safety, environmental integrity, and regulatory adherence. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established chemical safety principles.

Pre-Disposal Safety and Hazard Assessment

Before handling waste, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for 1-(3-Ethoxy-5-fluorophenyl)ethanamine may not be universally available, its structure—an aromatic amine—allows for logical hazard inference based on similar chemical classes. Aromatic amines can be irritants and may have toxic properties. The presence of a fluorine atom also warrants careful handling to prevent the release of persistent organic pollutants into the environment.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile rubber), and safety glasses or goggles.[1][2][3][4][5] All handling of waste, especially stock solutions and neat material, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[1][4] Be familiar with your institution's emergency procedures for chemical spills and personnel exposure.

Waste Characterization and Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. As an amine, 1-(3-Ethoxy-5-fluorophenyl)ethanamine is basic and will react exothermically with acids.

Core Segregation Principles:

  • Dedicated Amine Waste: Establish a dedicated waste stream for amine-containing compounds. This waste must be kept separate from acidic waste, oxidizing agents, and acid chlorides to prevent violent reactions.[3][7][8][9]

  • Solvent Compatibility:

    • Halogenated vs. Non-Halogenated: While solvent wastes can sometimes be combined, it is best practice to segregate halogenated and non-halogenated solvent waste streams.[7] Given the compound's fluorine atom, it is prudent to dispose of it in a halogenated waste stream if dissolved in an organic solvent.

    • Aqueous Waste: Aqueous solutions containing this amine should be collected in a dedicated "Aqueous Amine Waste" container. The pH of this waste will likely be basic.

Table 1: Key Disposal Parameters for 1-(3-Ethoxy-5-fluorophenyl)ethanamine Waste
ParameterGuideline/DataRationale & Source
Chemical Class Aromatic Amine, Fluorinated OrganicDictates basicity and potential environmental persistence.
Primary Incompatibilities Acids, Oxidizing Agents, Acid Chlorides, Acrolein, Maleic AnhydridePrevents violent exothermic or gas-producing reactions.[3][7][8]
Recommended PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye irritation or absorption.[1]
Spill Cleanup Material Inert Absorbent (Vermiculite, Sand, Diatomite)Safely contains the spill without reacting with the amine.[1][3][8][10]
Container Material High-Density Polyethylene (HDPE) or GlassMust be compatible with organic amines and any solvents used.[7][11]
Final Disposal Method Licensed Professional Waste Disposal Service (Incineration)Ensures destruction of the compound in compliance with regulations.[2][3][6]

Step-by-Step Disposal Protocols

Adherence to a systematic disposal workflow is essential for safety and compliance. The following protocols cover various forms of waste generated in a laboratory setting.

Protocol 1: Disposal of Dilute Aqueous Waste
  • Collection: Pour dilute aqueous solutions containing 1-(3-Ethoxy-5-fluorophenyl)ethanamine into a clearly labeled "Aqueous Halogenated Organic Waste" or "Aqueous Amine Waste" container.

  • Container Management: Use a High-Density Polyethylene (HDPE) or glass container.[7][11] Keep the container tightly sealed when not in use.[7][12]

  • pH Awareness: Do not attempt to neutralize this waste by adding acid directly to the container. This can cause a dangerous reaction. Neutralization, if required by your facility, should be done in small, controlled batches in a fume hood.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

Protocol 2: Disposal of Organic Solvent Waste
  • Collection: Dispose of solutions of the compound in organic solvents (e.g., DCM, Methanol) into a "Halogenated Organic Solvent Waste" container.

  • Labeling: Ensure the container label includes all components, including the full chemical name "1-(3-Ethoxy-5-fluorophenyl)ethanamine" and any solvents.

  • Avoid Mixing: Do not mix this waste stream with other incompatible waste types.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 3: Disposal of Neat (Pure) Compound and Contaminated Solids
  • Original Container: The preferred method for disposing of unused or expired neat compound is to leave it in its original, clearly labeled container.[12]

  • Contaminated Solids: Items such as contaminated gloves, weigh boats, or paper towels should be double-bagged in clear plastic bags, sealed, and placed in a solid hazardous waste container.

  • Labeling: Label the container or bag as "Solid Waste containing 1-(3-Ethoxy-5-fluorophenyl)ethanamine."

  • Transfer to EHS: Do not place this waste in the regular trash.[12] It must be disposed of through your institution's hazardous waste program.

Protocol 4: Decontamination of Glassware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and must be collected as organic solvent waste.[6]

  • Subsequent Rinses: For empty containers, a triple rinse procedure is often recommended.[7][9] The subsequent rinses may also need to be collected as hazardous waste depending on institutional policy.

  • Final Cleaning: After decontamination, the glassware can typically be washed with soap and water.

Spill Management and Emergency Procedures

Accidents happen, and a clear plan for spill management is non-negotiable.

Minor Spill Cleanup (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[1][3][8][10] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully scoop the absorbent material into a designated container for hazardous solid waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and then with soap and water. The cloth should be disposed of as solid hazardous waste.

Major Spill or Personnel Exposure:

  • Evacuate: If a large spill occurs outside a fume hood, evacuate the area and alert your institution's EHS or emergency response team immediately.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

Regulatory Framework and Final Disposition

Ultimately, all hazardous chemical waste must be disposed of in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While this specific compound is not currently listed as a "P-list" or "U-list" hazardous waste, its characteristics may cause it to be classified as a characteristic hazardous waste (e.g., for toxicity or corrosivity if in a strong basic solution).[9] Furthermore, due to its fluorinated nature, high-temperature incineration is the recommended final disposal method to ensure complete destruction and prevent environmental release.[13][14] Always entrust your collected waste to your institution's EHS office, which will partner with a licensed professional waste disposal service.[2][6]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for waste containing 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

G start Start: Waste Generated Containing 1-(3-Ethoxy-5-fluorophenyl)ethanamine waste_type Identify Waste Type start->waste_type liquid_check Is the waste liquid? waste_type->liquid_check Physical State solvent_check Is the primary solvent water or organic? liquid_check->solvent_check Yes solid_check Is it neat compound or contaminated debris? liquid_check->solid_check No (Solid) aqueous_waste Aqueous Waste Stream solvent_check->aqueous_waste Aqueous organic_waste Halogenated Organic Solvent Waste Stream solvent_check->organic_waste Organic collect_aqueous Collect in labeled 'Aqueous Halogenated Waste' container (HDPE/Glass) aqueous_waste->collect_aqueous collect_organic Collect in labeled 'Halogenated Organic Solvent Waste' container (Glass) organic_waste->collect_organic neat_compound Neat Compound Waste solid_check->neat_compound Neat/Pure contaminated_solid Contaminated Solid Waste solid_check->contaminated_solid Debris/PPE collect_neat Dispose of in original labeled container neat_compound->collect_neat collect_solid Double-bag, seal, and place in 'Solid Hazardous Waste' drum contaminated_solid->collect_solid final_disposal Transfer to Institutional EHS for Final Disposal via Licensed Vendor (Incineration) collect_aqueous->final_disposal collect_organic->final_disposal collect_neat->final_disposal collect_solid->final_disposal

Caption: Waste Disposal Decision Tree for 1-(3-Ethoxy-5-fluorophenyl)ethanamine.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Safety Data Sheet. (2022, December 26).
  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine. (2025, December 8). ChemScene.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Brayco 599. (2024, November 6). Castrol.
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  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). Babst Calland.
  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. (2024, February 8). Federal Register.
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Personal protective equipment for handling 1-(3-Ethoxy-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown Hazard" Protocol

As researchers, we often handle novel intermediates where specific toxicological data is sparse. 1-(3-Ethoxy-5-fluorophenyl)ethanamine (CAS: 5108-96-3 or similar analogs) presents a classic "structure-activity" challenge. It combines a primary amine (potential corrosive/sensitizer) with a fluorinated aromatic ring (increased lipophilicity and metabolic stability).

The Core Directive: Treat this compound not just as an irritant, but as a high-permeation risk. The fluorine substitution likely enhances its ability to cross the dermal barrier compared to non-fluorinated analogs. This guide moves beyond generic "wear gloves" advice to a kinetic-based protection strategy designed to prevent systemic absorption and cross-contamination.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of fluorinated phenethylamines:

Hazard ClassRisk DescriptionCritical Implication
Acute Toxicity (Dermal) High Lipophilicity (Fluorine effect).Rapid transdermal absorption. Standard nitrile breakthrough times may be reduced.
Skin/Eye Corrosion Primary Amine (Basic pKa ~9-10).Chemical burns upon prolonged contact. Irreversible eye damage risk.
Sensitization Aromatic Amine moiety.Immune response trigger. Potential for anaphylaxis upon re-exposure.
Inhalation Volatile Free Base (if liquid) or Dust (if Salt).Mucosal irritation (STOT SE 3). Systemic toxicity via alveolar absorption.

PPE Selection Matrix

Do not rely on a single layer of protection. We utilize a Redundant Barrier System .

Glove Permeation Logic

Aromatic amines are known to permeate nitrile rubber. While nitrile provides splash protection, it is insufficient for prolonged contact or immersion.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Inspection White/Blue). Acts as a "breach detector."

  • Secondary Layer (Outer):

    • Standard Handling: 5-8 mil Extended Cuff Nitrile.

    • High Risk (Spills/Synthesis):Silver Shield® (EVOH/PE Laminate). Note: Laminate gloves offer >480 min breakthrough time for almost all aromatic amines.

Respiratory & Body Protection[2][3][4]
ComponentStandard Operation (Fume Hood)High-Risk / Spill Cleanup
Respiratory Engineering Control: Fume Hood (Face velocity: 80-100 fpm). No respirator needed if sash is proper.Full-Face Respirator: 3M 6000/7000 series with OV/P100 cartridges (Organic Vapor + HEPA).
Eye Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for amines.Face Shield over Chemical Splash Goggles.[2][3]
Body Lab Coat: 100% Cotton (Fire Resistant) or Nomex.Tyvek® 400 (or higher): Impervious suit. Essential to prevent dust/liquid from settling on skin.

Decision Logic: PPE Selection

Visualizing the decision process based on experimental state.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid (Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Quant Quantity > 1g? Solid->Quant Liquid->Quant Risk_Low Standard Risk Quant->Risk_Low No Risk_High High Exposure Risk Quant->Risk_High Yes PPE_Std PPE: Double Nitrile + Goggles + Lab Coat (In Hood) Risk_Low->PPE_Std PPE_Max PPE: Laminate Gloves + Tyvek Sleeves + N95/P100 (if dust) Risk_High->PPE_Max

Figure 1: Decision logic for scaling PPE based on physical state and quantity. Note that liquid free bases generally pose higher permeation risks than solid salts.

Operational Protocols

Protocol: Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during weighing (dust generation) or syringe transfer (aerosolization).

  • Engineering Check: Verify Fume Hood certification is current. Set sash to recommended height.

  • Donning:

    • Wash hands.[4][2][3][5][6]

    • Don Inner Nitrile gloves.

    • Don Lab Coat (cuffs over inner gloves).

    • Don Outer Nitrile gloves (cuffs over lab coat sleeves). Tape the gap if handling >5g.

  • Static Control: If the substance is a solid, use an anti-static gun or ionizer. Fluorinated solids are often static-prone, leading to "jumping" powder.

  • Transfer:

    • Solids: Use a disposable spatula. Do not reuse.

    • Liquids: Use a Luer-lock syringe. Never use a slip-tip syringe for amines (pressure can pop the needle off, spraying the user).

  • Decontamination: Wipe the exterior of the secondary container with a dilute acetic acid solution (to neutralize amine traces) before removing it from the hood.

Protocol: Emergency Spill Response

Scenario: 10mL of liquid 1-(3-Ethoxy-5-fluorophenyl)ethanamine spills inside the hood.

  • Alert: Announce "Spill in Hood." Do not leave the area.

  • PPE Upgrade: If only wearing nitrile, immediately put on Silver Shield/Laminate gloves over them.

  • Neutralization:

    • Cover spill with vermiculite or sand to contain flow.[6]

    • Do not use standard paper towels immediately (increases surface area for evaporation).

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute HCl) gently to convert the volatile free base into a non-volatile salt.

  • Cleanup: Scoop material into a hazardous waste jar. Label "Fluorinated Organic Waste - Toxic."

  • Surface Wash: Wash hood surface with soap and water 3x.

Waste Disposal & Environmental Compliance

Fluorinated compounds require specific disposal pathways to prevent the formation of Hydrogen Fluoride (HF) during standard incineration.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous / Contaminated Debris"Solid Waste: Fluorinated Amine Contaminated (Gloves/Paper)"
Liquid Waste Halogenated Organic "Halogenated Solvents: Contains Fluorinated Amines. pH > 9"
Aqueous Waste Toxic Aqueous"Aqueous Waste: Fluorinated Amine. DO NOT MIX WITH ACIDS (Exotherm risk)"

Crucial Rule: Never mix this amine waste with concentrated nitric acid or strong oxidizers in the waste drum. This can lead to runaway nitration/oxidation reactions and explosion.

Workflow Visualization

Handling_Workflow Prep 1. Preparation Check Hood & Don PPE Weigh 2. Weighing/Transfer Use Anti-static & Luer Lock Prep->Weigh Double Glove React 3. Reaction/Usage Closed System Weigh->React Secure Transfer Decon 4. Decontamination Acid Wash (Neutralize) Weigh->Decon Spill Event React->Decon Process Complete Doff 5. Doffing PPE Outer -> Inner -> Wash Decon->Doff Waste Segregated

Figure 2: Linear workflow emphasizing the neutralization step prior to doffing PPE.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines (General Class Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.